4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
Description
BenchChem offers high-quality 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(3-4-9(12)13)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,12,13);1H |
InChI Key |
VWCYZEGYPFRNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride CAS 4192-31-8
Technical Monograph: 4-Oxo-4-(pyridin-3-yl)butanoic Acid (OPBA) CAS: 4192-31-8 Synonyms: 4-Oxo-4-(3-pyridyl)butyric acid; 3-Succinoylpyridine; "Keto Acid" (Nicotine metabolite)
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanoic acid (OPBA) is a pivotal keto-acid metabolite derived from the cytochrome P450-mediated oxidation of nicotine and tobacco-specific nitrosamines (TSNAs).[1] In the pharmaceutical and toxicological sciences, it serves two critical functions:
-
Biomarker of Exposure: It acts as a direct urinary marker for nicotine metabolism, specifically differentiating between the metabolic activation of carcinogenic nitrosamines (e.g., NNK) and standard nicotine clearance.
-
Synthetic Intermediate: Its 3-acylpyridine core functions as a scaffold for the synthesis of histone demethylase inhibitors and specific COX-2 inhibitors.
This guide details the physiochemical properties, validated synthetic protocols, and analytical methodologies required for the high-purity generation and detection of OPBA.
Physiochemical Profile
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | 179.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water (pH dependent), MeOH, DMSO; sparingly soluble in non-polar solvents. |
| pKa | ~4.2 (Carboxylic acid), ~3.1 (Pyridine nitrogen) |
| Melting Point | 118–121 °C (Decomposes upon prolonged heating) |
| Stability | Hygroscopic as HCl salt. Stable at -20°C. Susceptible to decarboxylation under harsh basic conditions. |
Biological Significance & Metabolic Pathway
OPBA is the "Keto Acid" intermediate in the mammalian metabolism of nicotine. Its biological importance lies in its reduction to 4-hydroxy-4-(3-pyridyl)butanoic acid ("Hydroxy Acid"). The stereochemistry of this reduction is a diagnostic tool:
-
Nicotine-derived OPBA is preferentially reduced to the (R)-Hydroxy Acid .
-
NNK-derived OPBA is preferentially reduced to the (S)-Hydroxy Acid .
This enantiomeric distinction allows researchers to trace the metabolic activation of potent carcinogens even in the presence of high background nicotine levels.
Figure 1: Metabolic convergence of Nicotine and NNK into OPBA, illustrating its central role in toxicology.
Synthesis & Manufacturing
For research applications requiring high purity (>98%), a chemical synthesis via organolithium cross-coupling is recommended over biological routes due to easier purification.
Method A: Organolithium Cross-Coupling (Lab Scale)
Rationale: Direct Friedel-Crafts acylation of pyridine is inefficient due to ring deactivation. The use of 3-pyridyllithium allows for a nucleophilic attack on succinic anhydride.
Reagents:
-
3-Bromopyridine (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Succinic Anhydride (1.2 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Lithiation: In a flame-dried flask under Argon, dissolve 3-bromopyridine in anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Activation: Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes at -78°C to generate 3-pyridyllithium. Critical: Do not allow temperature to rise, or the lithiated species will decompose.
-
Acylation: Dissolve succinic anhydride in THF (separate flask) and cool to -78°C. Transfer the 3-pyridyllithium solution via cannula into the succinic anhydride solution rapidly.
-
Note: Inverse addition (Lithium to Anhydride) prevents double-addition and polymerization.
-
-
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH
Cl. -
Workup: Acidify aqueous layer to pH 3-4 with HCl. Extract with Ethyl Acetate.[2][3][4] The product often precipitates at the interface or from the aqueous phase upon cooling.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Method B: Microbial Biotransformation (Green/Industrial)
Rationale: For large-scale production, Pseudomonas sp. strains (e.g., S16) can degrade nicotine directly into OPBA (3-succinoylpyridine) with high specificity.
-
Substrate: Tobacco waste or pure nicotine.[5]
-
Yield: ~40-50% conversion efficiency.
-
Advantage: Avoids hazardous organometallics; runs in aqueous media at 30°C.
Analytical Methodologies
To validate synthesis or detect OPBA in biological matrices, LC-MS/MS is the gold standard.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 10 minutes.
MS/MS Parameters (ESI+):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|
| OPBA | 180.1 [M+H]
Note: The transition 180.1
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at -20°C under desiccant. The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long periods.
-
Solubility Note: If the free acid is difficult to dissolve in aqueous buffers, adjust pH to >5.5 to form the succinate anion, which is highly soluble.
References
-
Hecht, S. S., et al. (1999). "Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism." Chemical Research in Toxicology, 12(2), 172-179. Link
-
Wang, S. N., et al. (2005). "Green route to 6-hydroxy-3-succinoyl-pyridine from (S)-nicotine of tobacco waste by whole cells of a Pseudomonas sp." Environmental Science & Technology, 39(17), 6877-6880. Link
- Jacob, P., et al. (2002). "Metabolism of nicotine to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid in the rat." Chemical Research in Toxicology, 15(8), 1053-1060.
-
PubChem Compound Summary. "4-Oxo-4-(3-pyridyl)butyric acid (CID 437)."[6] National Center for Biotechnology Information. Link
Sources
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Oxo-4-(3-pyridyl)butanoic Acid: Structure, Properties, and Synthesis
This guide provides an in-depth technical analysis of 4-oxo-4-(3-pyridyl)butanoic acid (also known as 3-succinoylpyridine or OPBA ), a critical intermediate in nicotine metabolism and a valuable precursor in pharmaceutical synthesis.
Executive Summary
4-Oxo-4-(3-pyridyl)butanoic acid (CAS: 4192-31-8) is a keto-acid metabolite formed during the degradation of nicotine and the bioactivation of the tobacco-specific carcinogen NNK . Chemically, it consists of a pyridine ring substituted at the 3-position with a succinyl group. Beyond its role as a biomarker for nitrosamine exposure, it serves as a "green chemistry" platform chemical, derivable from tobacco waste via bacterial biotransformation, and acts as a precursor for hypotensive agents and functionalized pyridines.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Details |
| IUPAC Name | 4-oxo-4-(pyridin-3-yl)butanoic acid |
| Common Synonyms | 3-Succinoylpyridine (SP); OPBA; |
| CAS Registry Number | 4192-31-8 |
| Molecular Formula | C |
| Molecular Weight | 179.17 g/mol |
| SMILES | O=C(O)CCC(=O)c1cnccc1 |
Structural Properties
The molecule features two distinct functional domains: a basic pyridine ring and an acidic 4-oxobutanoic acid tail.
-
Acid-Base Behavior: The compound is amphoteric.
-
pKa
(Carboxyl): ~3.8 (Acidic) -
pKa
(Pyridine N): ~4.8 (Basic) -
Implication: At physiological pH (7.4), the molecule exists primarily as a zwitterion (carboxylate anion and pyridinium cation) or anionic species, influencing its high water solubility and renal clearance.
-
-
Reactivity: The C4-carbonyl group is deactivated by the electron-deficient pyridine ring, making nucleophilic attack less favorable than in phenyl analogs.
Synthesis & Production Strategies
Synthesis of 3-succinoylpyridine is challenging via traditional Friedel-Crafts acylation because the pyridine ring deactivates the Lewis acid catalyst. Two modern approaches dominate: Organocatalytic Stetter Reaction (Chemical) and Microbial Biotransformation (Biotechnological).
Chemical Route: The Stetter Reaction
The most elegant chemical synthesis utilizes "umpolung" (polarity reversal) chemistry.[1] A thiazolium or N-heterocyclic carbene (NHC) catalyst reverses the polarity of 3-pyridinecarboxaldehyde, allowing it to attack a Michael acceptor (acrylate).
Protocol Overview:
-
Activation: 3-Pyridinecarboxaldehyde is treated with a thiazolium salt catalyst and base (Et
N). -
Addition: The activated aldehyde adds to methyl acrylate (Michael acceptor) in a 1,4-fashion.
-
Hydrolysis: The resulting ester is hydrolyzed (NaOH/H
O) to yield the free acid.
Caption: Chemical synthesis via Stetter Reaction, bypassing the limitations of Friedel-Crafts acylation on pyridine rings.
Biotechnological Route: Pseudomonas Biotransformation
This is the preferred "Green Route" for industrial valorization of tobacco waste. Pseudomonas putida S16 contains the nicotine pyrrolidine pathway , which naturally degrades nicotine into 3-succinoylpyridine.[2]
-
Strain: Pseudomonas putida S16 (or engineered P. putida KT2440).
-
Mechanism: Nicotine
Pseudooxynicotine 3-Succinoylpyridine. -
Enzyme Block: Deletion of the spm (succinoylpyridine monooxygenase) gene prevents further degradation, causing accumulation of the target acid.
-
Yield: High purity (>98%) and yields up to 10 g/L have been reported in fed-batch fermentations.
Biological Significance & Metabolism
Nicotine & NNK Metabolism
4-Oxo-4-(3-pyridyl)butanoic acid is a central node in the metabolic web of tobacco alkaloids.[3] It serves as a biomarker for the activation of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent lung carcinogen.
-
Pathway: NNK undergoes
-methylene hydroxylation, spontaneously decomposing to form the keto acid (OPBA). -
Detoxification: OPBA is reduced by carbonyl reductases to 4-hydroxy-4-(3-pyridyl)butanoic acid (Hydroxy Acid) , which is excreted in urine. The ratio of Hydroxy Acid to OPBA can indicate metabolic clearance rates.
Caption: Metabolic divergence of OPBA in mammals (detoxification) vs. bacteria (mineralization).
Analytical Characterization
1H NMR Spectroscopy (D O/DMSO-d )
The spectrum is distinct due to the desymmetrized pyridine ring and the succinyl chain.
| Proton Position | Chemical Shift ( | Multiplicity | Assignment |
| Pyridine H-2 | 9.0 - 9.1 | Singlet (s) | Deshielded by N and C=O |
| Pyridine H-6 | 8.7 - 8.8 | Doublet (d) | Adjacent to N |
| Pyridine H-4 | 8.3 - 8.4 | Doublet (d) | Para to N |
| Pyridine H-5 | 7.5 - 7.6 | Multiplet (dd) | Meta to N |
| -CH | 3.3 - 3.4 | Triplet (t) | |
| -CH | 2.6 - 2.7 | Triplet (t) |
Mass Spectrometry
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion [M+H]
: m/z 180.06. -
Fragmentation: Loss of H
O (m/z 162) and loss of CO (decarboxylation) are common transitions.
Experimental Protocol: Isolation from Bacterial Broth
Note: This protocol assumes the use of a spm-deficient Pseudomonas strain fed with nicotine.
-
Clarification: Centrifuge fermentation broth (10,000 x g, 15 min) to remove cell mass.
-
Acidification: Adjust supernatant pH to 2.0 using 6M HCl to protonate the carboxylate (zwitterion
cation/neutral form). -
Extraction: Extract continuously with ethyl acetate or n-butanol for 24 hours. (Note: High water solubility makes simple extraction difficult; continuous liquid-liquid extraction is preferred).
-
Purification: Concentrate organic phase in vacuo. Recrystallize the residue from ethanol/water (9:1) .
-
Validation: Check purity via HPLC (C18 column, Mobile Phase: Methanol/Water + 0.1% Formic Acid).
References
-
PubChem. (2025).[3] 4-Oxo-4-(3-pyridyl)butyric acid (Compound Summary). National Library of Medicine. Link
-
Wang, W., et al. (2015). Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste. Scientific Reports, 5, 16411.[4] Link
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Stetter, H. (1976).[1] Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition, 15(11), 639-647. Link
-
Tang, H., et al. (2013). Novel Nicotine Oxidoreductase-Encoding Gene in the Nicotine Degradation Pathway of Pseudomonas putida S16. Applied and Environmental Microbiology, 79(5), 1564-1575. Link
Sources
An In-Depth Technical Guide to the Quantification of Urinary NNK Metabolic Activation Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen found exclusively in tobacco products and smoke.[1] Its quantification is critical for assessing cancer risk in individuals exposed to tobacco. NNK itself is not the ultimate carcinogen; it requires metabolic activation to exert its DNA-damaging effects.[2][3] However, the body also possesses detoxification pathways to eliminate NNK. This guide focuses on the robust, gold-standard methodology for assessing NNK exposure by measuring its detoxified metabolites in urine. Specifically, we will detail the biochemical rationale and analytical workflow for quantifying Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) , the primary metabolite of NNK, and its glucuronidated conjugates.[4] The concentration of Total NNAL in urine serves as a reliable and long-term biomarker of NNK uptake, making it invaluable for epidemiological studies, clinical trials, and the assessment of harm reduction strategies in tobacco product development.[5]
The Biochemical Journey of NNK: From Exposure to Excretion
Understanding the metabolic fate of NNK is fundamental to appreciating the choice of urinary biomarkers. Once absorbed into the body, NNK is subject to competing metabolic pathways catalyzed by various enzymes, primarily Cytochrome P450s (CYPs) and aldo-keto reductases (AKRs).[2][6]
-
Metabolic Activation (Carcinogenesis): One pathway, α-hydroxylation, converts NNK into unstable intermediates that can form DNA adducts.[2][7] These adducts, if not repaired, can lead to mutations and initiate tumorigenesis. This is the pathway of primary toxicological concern.
-
Metabolic Detoxification (Biomarker Formation): A major, competing pathway is the carbonyl reduction of NNK to form NNAL.[2][6] NNAL itself is also a carcinogen and can undergo metabolic activation.[7][8] However, the body further detoxifies NNAL by conjugating it with glucuronic acid, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes.[6][8] This results in the formation of water-soluble NNAL-O-Glucuronide and NNAL-N-Glucuronide (NNAL-Glucs), which are efficiently excreted in the urine along with a smaller fraction of unconjugated ("free") NNAL.[6][9]
The sum of free NNAL and its glucuronidated forms is termed "Total NNAL" .[4] Measuring Total NNAL is critical because the ratio of free to conjugated NNAL can vary significantly between individuals due to genetic polymorphisms in UGT enzymes.[8] Therefore, quantifying only free NNAL would provide an incomplete and potentially misleading picture of an individual's total NNK exposure. The long biological half-life of NNAL (10-45 days) makes it an excellent biomarker for long-term, cumulative exposure, unlike shorter-lived biomarkers like cotinine.[9][10][11]
Caption: Metabolic fate of NNK leading to carcinogenesis or detoxification and excretion.
Gold Standard Analysis: Isotope-Dilution LC-MS/MS
The accurate and precise quantification of Total NNAL in urine, often at very low concentrations (picograms per milliliter), necessitates a highly sensitive and specific analytical technique.[9] The gold standard and most widely accepted methodology is Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][12]
The Principle of Self-Validation: This method's trustworthiness is built on the principle of isotope dilution.
-
Causality: Before any sample processing begins, a known quantity of an isotopically labeled internal standard (e.g., [¹³C₆]-NNAL or [D₃]-NNAL) is added to every sample, calibrator, and quality control.[1][9][11] This "stable isotope" version of NNAL is chemically identical to the target analyte but has a higher mass.
-
Self-Correction: The internal standard co-elutes with the native NNAL and experiences identical conditions throughout the entire experimental workflow (extraction, cleanup, ionization). Any loss of analyte during sample preparation or any variation in instrument response (matrix effects) will affect both the native analyte and the internal standard proportionally.
-
Accurate Quantification: The mass spectrometer can differentiate between the native NNAL and the heavier internal standard. Quantification is based on the ratio of the native analyte's signal to the internal standard's signal.[1] This ratioing corrects for any experimental variability, ensuring highly accurate and precise results.
Detailed Experimental Protocol: Quantification of Total NNAL
The following protocol represents a comprehensive workflow adapted from methodologies used by leading institutions like the Centers for Disease Control and Prevention (CDC).[13]
Sources
- 1. phenxtoolkit.org [phenxtoolkit.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014 [tobaccoinduceddiseases.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. aacrjournals.org [aacrjournals.org]
4-oxo-4-(3-pyridyl)butyric acid vs 4-hydroxy-4-(3-pyridyl)butanoic acid
An In-Depth Technical Guide: A Comparative Analysis of 4-oxo-4-(3-pyridyl)butyric Acid and 4-hydroxy-4-(3-pyridyl)butanoic Acid
Executive Summary
This technical guide provides a comprehensive comparative analysis of two structurally related compounds: 4-oxo-4-(3-pyridyl)butyric acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). These molecules are significant metabolites derived from nicotine and tobacco-specific nitrosamines. Understanding their distinct chemical properties, metabolic origins, and analytical considerations is crucial for researchers in toxicology, pharmacology, and drug development, particularly in the context of tobacco exposure and nicotine metabolism. This document details their physicochemical characteristics, explores their interconnected metabolic pathways, presents a validated analytical protocol for their quantification in biological matrices, and discusses their significance as biomarkers.
Physicochemical Characteristics
The fundamental difference between the two compounds lies in the functional group at the fourth position of the butanoic acid chain: a ketone for the oxo-acid and a hydroxyl group for the hydroxy-acid. This seemingly minor structural change has significant implications for their chemical properties and biological behavior.
| Property | 4-oxo-4-(3-pyridyl)butyric Acid | 4-hydroxy-4-(3-pyridyl)butanoic Acid |
| IUPAC Name | 4-oxo-4-(pyridin-3-yl)butanoic acid[1] | 4-hydroxy-4-(pyridin-3-yl)butanoic acid[2] |
| Synonyms | Keto acid, OPBA | Hydroxy acid |
| Molecular Formula | C₉H₉NO₃[1] | C₉H₁₁NO₃[3] |
| Molecular Weight | 179.17 g/mol [1] | 181.19 g/mol [3] |
| CAS Number | 4192-31-8[1][4] | 15569-97-8 |
| Key Functional Group | Aromatic Ketone, Carboxylic Acid[1] | Secondary Alcohol, Carboxylic Acid |
Metabolic Origins and Interconversion
While initially considered minor metabolites, research has established that the conversion of nicotine to the keto and hydroxy acids is a substantial metabolic pathway in humans.[5][6] Their formation is not exclusive to nicotine, as they are also products of the metabolic activation of potent tobacco-specific carcinogens.
Metabolic Sources:
-
Nicotine: The primary source of both acids in tobacco users. Nicotine is extensively metabolized in the liver, and this pathway accounts for a significant portion of the dose.[5][6]
-
Tobacco-Specific Nitrosamines (TSNAs): The keto acid is a known metabolite of the carcinogens N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK).[1] This metabolic activation is catalyzed by cytochrome P450 enzymes.[1][7]
Interconversion and Stereochemistry: The keto acid serves as a direct metabolic precursor to the hydroxy acid via enzymatic reduction. This conversion is extensive in humans.[5][6] The reduction of the prochiral ketone creates a chiral center, resulting in two enantiomers of the hydroxy acid: (S)-hydroxy acid and (R)-hydroxy acid. In the metabolism of nicotine, this reduction is highly stereoselective, with the (R)-enantiomer being the overwhelmingly predominant form found in human urine.[5][6]
Analytical Methodologies for Quantification
Accurate quantification of these polar metabolites in complex biological matrices like urine requires a robust and sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Experimental Protocol: Quantification in Human Urine via LC-APCI-MS/MS
This protocol is based on the validated methodology developed to distinguish and quantify the keto acid and the enantiomers of the hydroxy acid.[5][6]
Causality Behind Experimental Choices:
-
Internal Standard: A deuterated analog ([D₅]hydroxy acid) is added at the beginning to account for any loss of analyte during sample preparation and analysis, ensuring accuracy.
-
Solid Phase Extraction (SPE): This step is crucial to remove interfering compounds from the urine matrix, cleaning up the sample before it enters the sensitive mass spectrometer.
-
Derivatization: The core challenge is separating the (S) and (R) enantiomers of the hydroxy acid, which are chemically identical and do not separate on standard HPLC columns. The protocol uses (S)-(-)-α-methylbenzyl isocyanate, a chiral derivatizing agent, which reacts with both enantiomers to form diastereomers. These diastereomers have different physical properties and can be separated chromatographically.
-
Indirect Keto Acid Measurement: Direct analysis of the keto acid is possible, but to simplify the workflow, it is often quantitatively reduced to the hydroxy acid using sodium borohydride (NaBH₄). The total amount of hydroxy acid is then measured, and the amount of endogenous hydroxy acid (from a non-reduced sample) is subtracted to calculate the original concentration of the keto acid.
Step-by-Step Methodology:
-
Sample Preparation: An aliquot of urine is spiked with the internal standard, [2,2,3,3,4-D₅]hydroxy acid.
-
Keto Acid Reduction (for total analysis): A separate aliquot is treated with NaBH₄ to convert all 4-oxo-4-(3-pyridyl)butyric acid into 4-hydroxy-4-(3-pyridyl)butanoic acid.
-
Solid Phase Extraction (SPE): The urine samples (both reduced and unreduced) are passed through an SPE cartridge to isolate the analytes of interest.
-
Esterification: The eluant from the SPE is treated with acidic methanol to esterify the carboxylic acid group of the analytes.
-
Chiral Derivatization: The resulting methyl esters are treated with (S)-(-)-α-methylbenzyl isocyanate. This forms the methyl-4(S)- or methyl-4(R)-[(S)-α-methylbenzylcarbamoyl]-4-(3-pyridyl)butanoate (MMPB) diastereomers.
-
HPLC Purification: The derivatized sample is subjected to HPLC to purify the MMPB diastereomers from remaining reagents.
-
LC-APCI-MS/MS Analysis: The purified diastereomers are separated on a C18 HPLC column and quantified using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
Comparative Biological Significance and Application
The quantitative relationship between the keto acid and the hydroxy acid enantiomers provides critical insights into nicotine metabolism and its potential use in toxicological assessment.
Quantitative Levels in Human Urine
Studies comparing active smokers with individuals using a nicotine transdermal patch (which contains no TSNAs) reveal the metabolic origins of these compounds.
| Analyte | Mean Concentration in Smokers (n=18) | Mean Concentration in Nicotine Patch Users (n=18) |
| (S)-hydroxy acid | 14.1 ± 8.0 ng/mL | 4.1 ± 3.3 ng/mL |
| (R)-hydroxy acid | 1120 ± 600 ng/mL | 363 ± 228 ng/mL |
| Keto acid | 228 ± 129 ng/mL (n=8) | 97.5 ± 80.6 ng/mL (n=8) |
| (Data sourced from Hecht et al., Chemical Research in Toxicology)[5][6] |
These data underscore several key points:
-
The hydroxy acid is far more abundant than the keto acid, indicating extensive metabolic reduction.
-
The (R)-enantiomer of the hydroxy acid is the major stereoisomer produced.
-
Levels of all three analytes are significantly higher in active smokers than in nicotine patch users, but they are still present in patch users, confirming nicotine as a major precursor.
Biomarker Potential and Limitations
It was initially hypothesized that since (S)-hydroxy acid could be formed from the carcinogens NNK and NNN, its levels could serve as a specific biomarker for the metabolic activation of these potent carcinogens.[5][6] However, research has demonstrated that this is not a viable strategy. The amount of (S)-hydroxy acid produced from nicotine metabolism, while a minor fraction compared to the (R)-form, is still substantial enough to overwhelm the contribution from NNK and NNN.[5][6] Therefore, urinary (S)-hydroxy acid cannot be used as a reliable, specific biomarker for TSNA metabolic activation in individuals using tobacco products.
Conclusion and Future Directions
4-oxo-4-(3-pyridyl)butyric acid and 4-hydroxy-4-(3-pyridyl)butanoic acid are intricately linked as precursor and product in a significant pathway of nicotine metabolism. The key distinctions lie in their oxidation state, which dictates their chemical properties and leads to the stereochemical complexity of the hydroxy acid. While the hydroxy acid is the more abundant end-product, understanding the levels of the keto acid is essential for a complete metabolic profile.
The detailed analytical methods developed for these compounds have been instrumental in elucidating the nuances of nicotine metabolism, particularly in debunking the potential of (S)-hydroxy acid as a simple biomarker for carcinogen exposure. Future research could focus on exploring whether the ratio of these metabolites could serve as a more refined biomarker of individual metabolic phenotypes or tobacco exposure intensity. Furthermore, while the biological activities of these specific metabolites are not well-characterized, the broader class of butanoic acid derivatives possesses diverse pharmacological properties, suggesting that investigation into the potential bioactivity of these nicotine metabolites may be a worthwhile endeavor.
References
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews. Available at: [Link]
-
PharmGKB. Nicotine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
-
Hecht, S. S. (2012). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute. Available at: [Link]
-
GPnotebook. Nicotine metabolism and smoking. Available at: [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. ResearchGate. Available at: [Link]
-
PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Available at: [Link]
-
Hecht, S. S., et al. (1999). Quantitation of 4-Oxo-4-(3-pyridyl)butanoic Acid and Enantiomers of 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Human Urine: A Substantial Pathway of Nicotine Metabolism. Chemical Research in Toxicology. Available at: [Link]
-
Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed. Available at: [Link]
-
PubChem. 4-(3-Pyridyl)-4-hydroxybutyric acid, (4S)-. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Oxo-4-(pyridin-3-yl)butanoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Hydroxy-4-(3-pyridyl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Smith, T. J., et al. (1995). Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone in Human Lung and Liver Microsomes and Cytochromes P-450 Expressed in Hepatoma Cells. Cancer Research. Available at: [Link]
-
Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
-
Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
American Journal of Biomedical Research. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. Available at: [Link]
Sources
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-4-(3-pyridyl)butanoic acid | C9H11NO3 | CID 438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3-Pyridyl)-4-hydroxybutyric acid, (4S)- | C9H11NO3 | CID 40467863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Oxo-4-(3-pyridyl)butyric acid | 4192-31-8 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Technical Guide to CYP2A6-Mediated Nicotine Metabolism: From Core Pathways to Clinical Application
Foreword
For researchers, clinical scientists, and professionals in drug development, understanding the nuances of xenobiotic metabolism is paramount. Nicotine, the primary psychoactive component in tobacco, presents a compelling case study in pharmacogenetics, with the cytochrome P450 2A6 (CYP2A6) enzyme at its core. The variability in CYP2A6 function across the human population is not merely an academic curiosity; it is a critical determinant of smoking behavior, addiction severity, cancer risk, and the efficacy of cessation therapies. This guide provides an in-depth technical exploration of CYP2A6-mediated nicotine metabolism, offering a synthesis of established biochemical principles, field-proven analytical methodologies, and their clinical implications. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific integrity and practical applicability.
Section 1: The Core Biochemistry of Nicotine Metabolism
Nicotine is extensively metabolized in the human liver, with 70-80% of its clearance attributed to the CYP2A6 enzyme.[1][2] This metabolic process is a multi-step cascade that primarily deactivates nicotine and facilitates its excretion.
The Principal Pathway: Oxidation to Cotinine and 3'-Hydroxycotinine
The dominant pathway for nicotine metabolism involves two critical oxidative steps, both heavily reliant on CYP2A6.
-
Nicotine to Cotinine: Approximately 70-80% of nicotine is converted to cotinine.[3] This is a two-step process where the initial, rate-limiting step is the CYP2A6-catalyzed 5'-oxidation of nicotine to a nicotine-Δ1′(5′)-iminium ion.[2][4] This unstable intermediate is then converted to cotinine by the cytosolic enzyme aldehyde oxidase.[2][3]
-
Cotinine to trans-3'-hydroxycotinine (3HC): Cotinine is further metabolized, almost exclusively by CYP2A6, to its major metabolite, 3HC.[1][2][5]
Because CYP2A6 is the rate-limiting enzyme for nicotine's conversion to cotinine and the exclusive enzyme for cotinine's conversion to 3HC, the ratio of these metabolites serves as a powerful indicator of the enzyme's activity.[2][5] Other minor metabolic pathways exist, including N-glucuronidation by UGTs and N'-oxidation by flavin-containing monooxygenase 3 (FMO3), but the CYP2A6-mediated C-oxidation pathway is quantitatively the most significant.[1][2][6]
The Nicotine Metabolite Ratio (NMR): A Validated Biomarker
The ratio of trans-3'-hydroxycotinine to cotinine (3HC/COT), known as the Nicotine Metabolite Ratio (NMR), is the most widely accepted and validated in vivo biomarker of CYP2A6 activity in smokers.[1][2][7]
Causality Behind the Choice of NMR as a Biomarker:
-
Enzymatic Specificity: The conversion of cotinine to 3HC is catalyzed exclusively by CYP2A6.[2][5] Therefore, the rate of 3HC formation is a direct reflection of CYP2A6's functional capacity.
-
Pharmacokinetic Stability: Nicotine has a short half-life (~1-2 hours), making its concentration highly variable depending on the time of the last cigarette. In contrast, cotinine has a much longer half-life (~16-18 hours), and 3HC has a half-life of about 6-7 hours.[2] The long half-life of cotinine provides a stable baseline, making the ratio of 3HC to cotinine remarkably stable throughout the day in regular smokers, thus minimizing the impact of sampling time.[1][2]
-
Strong Correlation with Clearance: The NMR is highly correlated with the overall systemic clearance of nicotine, providing a comprehensive picture of an individual's metabolic capacity.[2][7]
The following diagram illustrates the core metabolic pathway.
Caption: Core pathway of CYP2A6-mediated nicotine metabolism and the derivation of the NMR.
Section 2: Genetic Polymorphisms of CYP2A6
The CYP2A6 gene is highly polymorphic, with over 40 identified variant alleles (designated as *alleles).[1] These genetic variations are the primary source of the extensive interindividual differences observed in nicotine metabolism.[1] The variants can be broadly categorized based on their functional impact on the enzyme.
-
Normal Function Alleles: e.g., CYP2A6*1A (wild-type).
-
Increased Function Alleles: e.g., CYP2A6*1B, which contains a gene conversion in the 3'-UTR that may increase mRNA stability.[8]
-
Decreased Function Alleles: These alleles, often containing single nucleotide polymorphisms (SNPs), result in an enzyme with reduced metabolic capacity (e.g., CYP2A67, CYP2A69, CYP2A612, CYP2A617).[1][9]
-
Null (No Function) Alleles: These include alleles with frameshift mutations, premature stop codons, or whole-gene deletions, leading to a complete loss of function (e.g., CYP2A62, CYP2A64, CYP2A6*20).[1][10]
These genetic differences lead to distinct metabolizer phenotypes:
-
Normal/Fast Metabolizers: Carry two copies of normal or increased function alleles. They clear nicotine quickly, which is associated with smoking more cigarettes per day to maintain nicotine levels.[5]
-
Intermediate Metabolizers: Carry one normal function allele and one decreased/null function allele.
-
Slow/Poor Metabolizers: Carry two decreased or null function alleles. They clear nicotine slowly, which often leads to smoking fewer cigarettes and a "protective" effect against heavy dependence.[11]
Allele Frequencies and Ethnic Diversity
The frequency of CYP2A6 variant alleles varies significantly across different ethnic populations, contributing to population-level differences in smoking behaviors and disease risk.
| Allele | Functional Impact | Common Population(s) & Approx. Frequency |
| CYP2A61B | Increased Activity | Caucasians (~20%), Africans (~25%), Asians (~20%) |
| CYP2A62 | No Activity (Null) | Caucasians (~1-2%) |
| CYP2A64 | No Activity (Gene Deletion) | Japanese (~21%), Other Asians (~15%), Caucasians (~1%)[2][4] |
| CYP2A67 | Decreased Activity | Asians (~7%)[2][12] |
| CYP2A69 | Decreased Activity | Asians (~22%), Caucasians (~5-8%), Africans (~8%)[13] |
| CYP2A612 | Decreased Activity | Caucasians (~3%) |
| CYP2A617 | Decreased Activity | Africans (~11%)[4] |
| CYP2A620 | No Activity (Null) | Africans (low frequency) |
Frequencies are approximate and can vary between specific subpopulations. Data synthesized from multiple sources.[2][4][12][13][14]
Section 3: Methodologies for Assessing CYP2A6 Function
A comprehensive assessment of CYP2A6 function involves two distinct but complementary approaches: phenotyping, which measures the actual enzyme activity in vivo, and genotyping, which identifies the underlying genetic variants.
Phenotyping: Quantification of Nicotine Metabolites
The gold standard for CYP2A6 phenotyping is the determination of the NMR in a biological matrix (plasma, urine, or saliva) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for LC-MS/MS: This technique is preferred due to its exceptional sensitivity (allowing for low detection limits) and specificity (distinguishing between structurally similar metabolites and their isotopic internal standards), which are critical for accurate quantification.[15][16]
Caption: Standard experimental workflow for CYP2A6 phenotyping via NMR analysis.
Detailed Protocol: NMR Analysis in Human Plasma by LC-MS/MS
This protocol provides a representative methodology. Self-validation is critical: Each laboratory must validate the assay according to its specific instrumentation and standards.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
a. To 250 µL of human plasma in a glass vial, add 40 µL of an internal standard solution (e.g., cotinine-d3 and 3HC-d3 in methanol).[16]
-
b. Add 50 µL of 5 N sodium hydroxide to alkalinize the sample.[16]
-
c. Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether) and vortex for 1.5 minutes.[16]
-
d. Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
e. Transfer 1.0 mL of the organic (lower) layer to a clean vial.
-
f. Add 10 µL of 0.25 N hydrochloric acid to form non-volatile salts of the analytes.[17]
-
g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
h. Reconstitute the dried extract in 200 µL of mobile phase A (or water).[16]
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: A reverse-phase column suitable for basic compounds, such as a C18 or Biphenyl phase.
-
Mobile Phase A: Water with an additive to improve peak shape (e.g., 6.5 mM ammonium acetate, pH 10.5).[18]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution starting with high aqueous phase and ramping up the organic phase to elute the analytes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for each analyte and its internal standard (e.g., Cotinine: m/z 177 → 98; 3HC: m/z 193 → 80).
-
-
Data Analysis & Interpretation:
-
a. Generate a calibration curve using standards of known concentrations prepared in a blank matrix.
-
b. Integrate the peak areas for cotinine, 3HC, and their respective internal standards in the unknown samples.
-
c. Calculate the concentrations of cotinine and 3HC based on the calibration curve.
-
d. Calculate the NMR by dividing the concentration of 3HC by the concentration of cotinine.
-
e. Assign phenotype based on established cut-offs (e.g., NMR < 0.31 often classifies a "slow metabolizer").[19]
-
Genotyping: Identifying Functional Alleles
CYP2A6 genotyping is essential for confirming the genetic basis of an observed phenotype and for predictive testing.
The Core Challenge: The primary difficulty in CYP2A6 genotyping is the high degree of sequence homology (95-96%) with the adjacent, non-functional pseudogene CYP2A7 and other CYP2A family members.[1][8] This homology can lead to non-specific amplification and incorrect allele calls.
The Self-Validating Solution: To ensure specificity, most reliable genotyping methods employ a two-step PCR approach.[1]
-
Step 1 (Gene-Specific Amplification): A long-range PCR is performed using primers that bind to unique regions outside of the homologous areas, specifically amplifying a large fragment of the CYP2A6 gene.
-
Step 2 (Allele-Specific Amplification): The product from Step 1 is used as a template for a second round of PCR using primers designed to specifically detect the SNP or structural variant of interest (e.g., via real-time PCR with allele-specific probes or endpoint PCR followed by gel electrophoresis).[1]
Detailed Protocol: Real-Time PCR Genotyping for a Common SNP
This protocol outlines a general strategy for detecting a single SNP using a SYBR Green-based real-time PCR assay after an initial gene-specific amplification.
-
Step 1: CYP2A6-Specific Long-Range PCR:
-
a. Design forward and reverse primers in unique 5' and 3' flanking regions of CYP2A6.
-
b. Set up a PCR reaction using ~50-100 ng of genomic DNA, a high-fidelity polymerase suitable for long fragments, and the designed primers.
-
c. Run on a thermocycler with an annealing temperature and extension time optimized for the specific amplicon length.
-
d. Verify the successful amplification of a single, correct-sized band via gel electrophoresis.
-
-
Step 2: Allele-Specific Real-Time PCR:
-
a. Dilute the product from Step 1 to use as a template.
-
b. Design three primers for the SNP of interest: a common reverse primer and two allele-specific forward primers. The 3' end of each forward primer should correspond to either the wild-type or variant allele. A deliberate mismatch can be introduced at the penultimate base to enhance specificity.
-
c. Prepare two separate real-time PCR reactions for each sample in a 96- or 384-well plate. One reaction contains the wild-type specific forward primer and the common reverse primer; the second contains the variant-specific forward primer and the common reverse primer.
-
d. Each reaction should contain the diluted template, primers, and a SYBR Green PCR master mix.
-
e. Run on a real-time PCR instrument. The instrument will measure the fluorescence generated as DNA is amplified.
-
-
Data Analysis & Interpretation:
-
a. Analyze the amplification curves and the resulting cycle threshold (Ct) values.
-
b. For a given sample, if amplification occurs only in the "wild-type" reaction, the genotype is homozygous wild-type.
-
c. If amplification occurs only in the "variant" reaction, the genotype is homozygous variant.
-
d. If amplification occurs in both reactions (with similar Ct values), the genotype is heterozygous.
-
Section 4: Clinical and Pharmacological Relevance
The determination of an individual's CYP2A6 metabolizer status has profound implications for personalized medicine, particularly in the context of nicotine addiction and smoking cessation.
-
Smoking Behavior and Dependence: Slow metabolizers tend to smoke fewer cigarettes per day and have lower levels of nicotine dependence.[20] The slower clearance of nicotine means they require less frequent dosing to maintain desired nicotine levels and are more likely to experience adverse effects from high nicotine intake.[10]
-
Smoking Cessation:
-
Unassisted Quitting: Slow metabolizers have a higher likelihood of successfully quitting smoking without pharmacological aid compared to normal metabolizers.[11]
-
Personalized Therapy: The NMR can predict the optimal smoking cessation therapy. Normal/fast metabolizers often have better quit rates with non-nicotine medications like varenicline, while slow metabolizers may respond equally well to nicotine replacement therapy (NRT) as to varenicline. This allows for tailoring treatment to maximize efficacy and minimize side effects.
-
-
Disease Risk: CYP2A6 is also involved in the metabolic activation of tobacco-specific procarcinogens. Faster CYP2A6 activity has been associated with a greater risk of lung cancer and other respiratory diseases in smokers.[21]
The relationship between CYP2A6 activity and clinical outcomes is summarized below.
Caption: Relationship between CYP2A6 metabolizer status, smoking behavior, and clinical outcomes.
References
-
Mwenifumbo, J. C., & Tyndale, R. F. (2015). CYP2A6 genotyping methods and strategies using real-time and endpoint PCR platforms. Pharmacogenomics, 17(2), 147–162. [Link]
-
Nakajima, M., Fukami, T., Yamanaka, H., Higashi, E., Sakai, H., Yoshida, R., ... & Yokoi, T. (2006). Comprehensive evaluation of variability in nicotine metabolism and CYP2A6 polymorphic alleles in four ethnic populations. Clinical Pharmacology & Therapeutics, 80(3), 282-297. [Link]
-
PhenX Toolkit. (n.d.). Smoking Cessation Measure: Nicotine Metabolite Ratio – Serum and Saliva Definition. RTI International. [Link]
-
Tanner, J. A., & Tyndale, R. F. (2017). Variation in CYP2A6 Activity and Personalized Medicine. Journal of personalized medicine, 7(4), 18. [Link]
-
Kennedy, M. J., Perreault, M. L., Bies, R. R., & Tyndale, R. F. (2020). Accuracy and applications of sequencing and genotyping approaches for CYP2A6 and homologous genes. The pharmacogenomics journal, 20(3), 464–475. [Link]
-
Mwenifumbo, J. C., & Tyndale, R. F. (2015). CYP2A6 genotyping methods and strategies using real-time and end point PCR platforms. Pharmacogenomics, 17(2), 147-62. [Link]
-
Del-Moral-Hernández, O., et al. (2016). Genetic determinants of CYP2A6 activity across racial/ethnic groups with different risks of lung cancer and effect on their smoking intensity. Carcinogenesis, 37(3), 296-305. [Link]
-
Robinson, J. R., et al. (2021). Nicotine metabolism and its association with CYP2A6 genotype among Indigenous people in Alaska who smoke. Clinical and Translational Science, 14(5), 1888-1897. [Link]
-
Lerman, C., et al. (2015). The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions. Nicotine & Tobacco Research, 17(11), 1329-1332. [Link]
-
Adu, D., et al. (2009). CYP2A6 allele frequencies in various ethnic groups. ResearchGate. [Link]
-
Li, X., Wang, H., & Wang, S. (2012). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Laboratories. [Link]
-
Rao, Y., et al. (2005). Ethnic Variation in CYP2A67, CYP2A68 and CYP2A6*10 as Assessed With a Novel Haplotyping Method. Pharmacogenetics and Genomics, 15(3), 175-181. [Link]
-
Kennedy, M.J. (2020). Characterizing Genotyping Methods for CYP2A6, Their Impacts on Prediction of Nicotine Metabolism, and Applications for the Discovery of Novel Associations. TSpace, University of Toronto. [Link]
-
Tanner, J. A., et al. (2016). The Nicotine Metabolite Ratio is Associated with Early Smoking Abstinence Even After Controlling for Other Influences. Nicotine & Tobacco Research, 18(5), 1010-1016. [Link]
-
Nakajima, M., et al. (2006). CYP2A7 polymorphic alleles confound the genotyping of CYP2A6*4A allele. Drug Metabolism and Disposition, 34(11), 1839-1842. [Link]
-
Lerman, C., et al. (2006). CYP2A6 Genotype, Phenotype, and the Use of Nicotine Metabolites as Biomarkers during Ad libitum Smoking. Cancer Epidemiology, Biomarkers & Prevention, 15(10), 1835-1842. [Link]
-
Murphy, S. E., et al. (2013). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 22(1), 78-86. [Link]
-
Sch-Schmidt, K., et al. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]
-
Nakajima, M., & Yokoi, T. (2005). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Biomedical chromatography : BMC, 19(6), 493–499. [Link]
-
Pérez-Páramo, Y. X., et al. (2022). Effect of variants on nicotine metabolite. ResearchGate. [Link]
-
ClinPGx. (n.d.). CYP2A6. PharmGKB. [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE, 9(7), e101816. [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]
-
Bell, S. M., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3, 755628. [Link]
-
Miller, E. I., et al. (2010). Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3'-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2655–2661. [Link]
-
BEVITAL AS. (n.d.). Trans-3'-hydroxycotinine. Bevital. [Link]
-
Itagaki, S., et al. (2015). Dataset for genotyping validation of cytochrome P450 2A6 whole-gene deletion (CYP2A6*4) by real-time PCR and TaqMan copy number assays. Data in Brief, 5, 873-877. [Link]
-
Heckman, B. W., et al. (2021). Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers. Nicotine & Tobacco Research, 23(11), 1853-1860. [Link]
-
Bank, P. C., et al. (2021). Recommendations for pharmacogenetic testing in clinical practice guidelines in the US. Clinical and Translational Science, 14(5), 1669-1678. [Link]
-
Oscarson, M., et al. (2000). Characterization of a Novel CYP2A7/CYP2A6 Hybrid Allele (CYP2A6*12) That Causes Deficient Coumarin 7-Hydroxylation. Molecular Pharmacology, 57(2), 297-302. [Link]
-
Karačonji, I. B., et al. (2007). Determination of Nicotine and Cotinine in Urine by Headspace Solid Phase Microextraction Gas Chromatography with Mass Spectrometric Detection. Acta Chimica Slovenica, 54(1), 74-78. [Link]
-
Zhang, X., et al. (2024). CYP2A6 associates with respiratory disease risk and younger age of diagnosis: a phenome-wide association Mendelian Randomization study. Human Molecular Genetics, 33(2), 115-125. [Link]
-
Al-Sagher, O. A., et al. (2009). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of neuroimmune pharmacology, 4(1), 81–89. [Link]
-
da Costa, A., et al. (2013). Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography–tandem mass spectrometry. Therapeutic Drug Monitoring, 35(5), 667-674. [Link]
-
Ramsden, D., et al. (2022). Predictive In Vitro-In Vivo Extrapolation for Time Dependent Inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 Using Pooled Human Hepatocytes, Human Liver Microsomes, and a Simple Mechanistic Static Model. Drug Metabolism and Disposition, 50(2), 143-156. [Link]
-
Carelon. (n.d.). Pharmacogenomic Testing - Clinical Appropriateness Guideline. Carelon. [Link]
-
de Leon, J., et al. (2006). Clinical guidelines for psychiatrists for the use of pharmacogenetic testing for CYP450 2D6 and CYP450 2C19. Psychosomatics, 47(2), 101-113. [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). Guidelines. CPIC. [Link]
-
protocols.io. (2023). In-vitro CYP inhibition pooled. protocols.io. [Link]
-
Chen, L. S., et al. (2014). Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review. Nicotine & Tobacco Research, 16(11), 1435-1445. [Link]
-
Liu, Y., et al. (2002). In vitro metabolic characteristics of cytochrome P-450 2A6 in Chinese liver microsomes. Acta Pharmacologica Sinica, 23(5), 465-470. [Link]
-
Kumar, S., et al. (2008). Determination of microsomal CYP2A6 activity by high performance liquid chromatography. Indian Journal of Pharmaceutical Sciences, 70(4), 498-501. [Link]
-
Byrd, G. D., et al. (2005). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Journal of Analytical Toxicology, 29(5), 383-390. [Link]
-
Juberg, D. R., et al. (2010). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Toxicology in Vitro, 24(5), 1368-1376. [Link]
-
Relling, M. V., & Klein, T. E. (2011). CPIC: Clinical Pharmacogenetics Implementation Consortium of the Pharmacogenomics Research Network. Clinical Pharmacology & Therapeutics, 89(3), 464-467. [Link]
-
Ramsden, D., et al. (2022). Predictive In Vitro-In Vivo Extrapolation for Time Dependent Inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 Using Pooled Human Hepatocytes, Human Liver Microsomes, and a Simple Mechanistic Static Model. Drug Metabolism and Disposition, 50(2), 143-156. [Link]
-
Tanner, J. A., & Tyndale, R. F. (2017). Variation in CYP2A6 Activity and Personalized Medicine. Journal of personalized medicine, 7(4), 18. [Link]
Sources
- 1. CYP2A6 genotyping methods and strategies using real-time and endpoint PCR platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CYP2A7 polymorphic alleles confound the genotyping of CYP2A6*4A allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic determinants of CYP2A6 activity across racial/ethnic groups with different risks of lung cancer and effect on their smoking intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accuracy and applications of sequencing and genotyping approaches for CYP2A6 and homologous genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethnic variation in CYP2A6*7, CYP2A6*8 and CYP2A6*10 as assessed with a novel haplotyping method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. criver.com [criver.com]
- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 17. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. veritastk.co.jp [veritastk.co.jp]
- 20. aacrjournals.org [aacrjournals.org]
- 21. semanticscholar.org [semanticscholar.org]
A Comprehensive Technical Guide to 4-oxo-4-(pyridin-3-yl)butanoic Acid: Nomenclature, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-4-(pyridin-3-yl)butanoic acid, a pyridine-containing keto-acid, is a molecule of significant interest in the fields of medicinal chemistry and metabolic research. Structurally, it is a derivative of succinic acid where one of the carboxylic acid groups is replaced by a pyridin-3-yl ketone.[1] This compound is notably recognized as a metabolite of nicotine and tobacco-specific nitrosamines, frequently detected in the urine of smokers.[1][2] Its unique chemical architecture, featuring a pyridine ring, a ketone, and a carboxylic acid, presents a versatile scaffold for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of 4-oxo-4-(pyridin-3-yl)butanoic acid, covering its nomenclature and various synonyms, detailed synthetic methodologies, analytical techniques for its quantification, and an exploration of the biological activities of its derivatives, which suggest its potential in drug discovery.
Part 1: Nomenclature and Synonyms
The systematic and unambiguous naming of chemical compounds is crucial for effective scientific communication. 4-oxo-4-(pyridin-3-yl)butanoic acid is identified by several names and codes across different chemical databases and literature.
IUPAC Nomenclature
The internationally recognized systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-oxo-4-(pyridin-3-yl)butanoic acid .[1] This name precisely describes the molecular structure: a butanoic acid backbone with an oxo (ketone) group at the fourth carbon, which is also attached to the third position of a pyridine ring.
Common Synonyms and Trivial Names
In addition to its formal IUPAC name, this compound is known by a variety of synonyms, which are frequently encountered in scientific literature and chemical catalogs. Understanding these alternative names is essential for comprehensive literature searches and procurement.
| Synonym | Source/Context |
| 4-Oxo-4-(3-pyridyl)butyric acid | A common variation using "butyric acid".[1] |
| 3-Succinoylpyridine | A trivial name highlighting the succinyl and pyridine moieties.[1] |
| γ-Oxo-3-pyridinebutanoic acid | Emphasizes the gamma position of the ketone.[1] |
| 4-(Pyridin-3-yl)-4-oxobutanoic acid | An alternative systematic naming order. |
| 4-OPC4A | An abbreviation found in some databases.[1] |
| 1-(3-pyridyl)-1-butanone-4-carboxylic acid | A less common systematic name.[1] |
Chemical Identifiers
For precise identification in databases and regulatory documents, a set of unique identifiers is assigned to this compound.
| Identifier | Value |
| CAS Registry Number | 4192-31-8 |
| PubChem CID | 437 |
| ChEBI ID | CHEBI:66951 |
| InChI | InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13) |
| SMILES | C1=CC(=CN=C1)C(=O)CCC(=O)O |
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
Part 2: Synthesis of 4-oxo-4-(pyridin-3-yl)butanoic Acid
The synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid can be approached through several methodologies, including classical organic reactions and biotechnological routes.
Chemical Synthesis: Friedel-Crafts Acylation
A plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of pyridine with succinic anhydride.[3][4][5] This reaction involves the electrophilic substitution of a hydrogen atom on the pyridine ring with an acyl group.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. In this context, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the succinic anhydride, making it a potent electrophile. The electron-rich pyridine ring then attacks this electrophile, leading to the formation of the desired product after workup.
The following is a generalized protocol based on the synthesis of analogous compounds. Optimization of reaction conditions may be necessary.
Materials and Equipment:
-
Pyridine
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or other suitable solvent
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Heating mantle with a magnetic stirrer
-
Round-bottom flask with a reflux condenser
-
Separatory funnel
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Slowly add succinic anhydride to the stirred suspension. Once the anhydride has complexed with the Lewis acid, cool the mixture in an ice bath and add pyridine dropwise, maintaining a low temperature.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and precipitate the product.
-
Isolation: The crude product can be isolated by vacuum filtration.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 4-oxo-4-(pyridin-3-yl)butanoic acid.
Caption: Workflow for the chemical synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid.
Biosynthesis and "Green" Chemistry Approaches
An emerging and environmentally friendly approach to synthesizing pyridine derivatives involves microbial biotransformation. Certain strains of Pseudomonas have been genetically engineered to metabolize nicotine from tobacco waste into valuable chemical precursors, including 3-succinoyl-pyridine.[6][7][8]
In this process, whole cells of a specifically engineered Pseudomonas putida strain are used as biocatalysts. These microorganisms possess enzymes that can selectively oxidize nicotine. By knocking out specific genes in the metabolic pathway, the process can be halted at the formation of 3-succinoyl-pyridine (4-oxo-4-(pyridin-3-yl)butanoic acid).[7]
-
Sustainability: Utilizes tobacco waste as a raw material.[8]
-
Mild Reaction Conditions: The biotransformation occurs at ambient temperature and pressure in an aqueous medium.
-
High Selectivity: The enzymatic reactions are highly specific, leading to a cleaner product with fewer byproducts.
Caption: Simplified pathway of nicotine biotransformation to 3-succinoyl-pyridine.
Part 3: Analytical Methodologies
Accurate and sensitive analytical methods are essential for the quantification of 4-oxo-4-(pyridin-3-yl)butanoic acid in various matrices, particularly in biological samples for metabolic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and widely used method for the analysis of this compound in human urine is liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS).[9]
This method allows for the sensitive and specific quantification of the keto acid. A key step in the published protocol involves the reduction of the keto acid to its corresponding hydroxy acid, which is then derivatized for enhanced chromatographic separation and detection.
Key Steps:
-
Sample Preparation: An aliquot of urine is spiked with a deuterated internal standard.
-
Reduction: The sample is treated with sodium borohydride (NaBH₄) to quantitatively convert the 4-oxo-4-(pyridin-3-yl)butanoic acid to 4-hydroxy-4-(3-pyridyl)butanoic acid.
-
Solid-Phase Extraction (SPE): The sample is cleaned up and concentrated using a solid-phase extraction cartridge.
-
Derivatization: The extracted hydroxy acid is esterified and then reacted with a chiral derivatizing agent to allow for the separation of enantiomers if needed.
-
LC-MS/MS Analysis: The derivatized analyte is separated by high-performance liquid chromatography (HPLC) and quantified using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode.
Caption: Workflow for the quantification of 4-oxo-4-(pyridin-3-yl)butanoic acid in urine.
Part 4: Biological Activity and Therapeutic Potential
While 4-oxo-4-(pyridin-3-yl)butanoic acid itself is primarily studied as a biomarker of tobacco exposure, its chemical scaffold is of significant interest in drug discovery. Derivatives of this core structure have demonstrated a wide range of biological activities.
Anticancer Activity
Derivatives of the closely related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have shown promising anticancer properties.[10] These compounds, belonging to the succinamic acid class, can induce apoptosis in cancer cell lines through the modulation of key regulatory proteins. The butanoic acid moiety is a common feature in many heterocyclic compounds with cytotoxic effects.
Anti-inflammatory and Analgesic Activities
The 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold has also been explored for its anti-inflammatory and analgesic potential.[10] Certain derivatives have shown significant activity in animal models of inflammation and pain, suggesting that this chemical class could be a starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial and Antifungal Activities
Heterocyclic compounds derived from 4-oxo-4-(aryl)-2-butenoic acids, which share a similar structural motif, have demonstrated antimicrobial and antifungal properties against a range of pathogenic microorganisms.[10] This suggests that modifications of the 4-oxo-4-(pyridin-3-yl)butanoic acid structure could lead to new anti-infective agents.
Conclusion
4-oxo-4-(pyridin-3-yl)butanoic acid is a multifaceted molecule with relevance in both metabolic research and as a foundational scaffold for medicinal chemistry. Its well-defined nomenclature and identifiers provide a solid basis for its study. While chemical synthesis via Friedel-Crafts acylation is a standard approach, emerging biocatalytic methods offer a more sustainable and selective route to its production. The availability of sensitive analytical techniques like LC-MS/MS allows for its precise quantification in biological matrices. Although the direct biological activities of the parent compound are not extensively documented, the diverse therapeutic potential exhibited by its derivatives in oncology, inflammation, and infectious diseases underscores the importance of the 4-oxo-4-(pyridin-3-yl)butanoic acid core in future drug development endeavors. This guide serves as a comprehensive resource for researchers looking to explore the chemistry and therapeutic applications of this intriguing compound and its analogs.
References
-
4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437. PubChem. Available at: [Link]
-
Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed. Available at: [Link]
-
“Green” Route to 6-Hydroxy-3-succinoyl-pyridine from (S)-Nicotine of Tobacco Waste by Whole Cells of a Pseudomonas sp. ACS Publications. Available at: [Link]
-
Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste. ResearchGate. Available at: [Link]
-
Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste. PubMed. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
4-Oxo-4-(pyridin-3-yl)butanoate. PubChem. Available at: [Link]
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
4-oxo-4-(pyridin-3-yl)butanoic acid (CHEBI:66951). European Bioinformatics Institute. Available at: [Link]
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journals. Available at: [Link]
-
Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. National Center for Biotechnology Information. Available at: [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Hall. Available at: [Link]
Sources
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-oxo-4-(pyridin-3-yl)butanoic acid (CHEBI:66951) [ebi.ac.uk]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Optimized Solid Phase Extraction (SPE) Strategy for the Quantification of Nicotine and Major Metabolites in Human Urine
Introduction & Clinical Significance
The accurate quantification of nicotine and its metabolites in urine is the gold standard for assessing tobacco exposure, differentiating between active smoking and Nicotine Replacement Therapy (NRT), and phenotyping CYP2A6 enzymatic activity. While serum analysis offers a snapshot of recent exposure, urinary analysis provides a wider detection window and higher metabolite concentrations, making it the preferred matrix for abstinence monitoring and clinical studies.
However, urine is a complex matrix containing salts, urea, and variable pH levels that can cause significant ion suppression in LC-MS/MS analysis. This protocol details a robust Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow designed to isolate Nicotine, Cotinine, trans-3'-hydroxycotinine (3-HC), and Anabasine with high recovery and minimal matrix effects.
Metabolic Pathway Context
Understanding the metabolic conversion is critical for analyte selection. The primary pathway involves the oxidation of nicotine to cotinine and subsequently to 3-HC by the liver enzyme CYP2A6.
Figure 1: Primary metabolic pathway of nicotine.[1][2] Dashed lines indicate glucuronidation, which requires hydrolysis for total quantification.
Experimental Design & Rationale
The Challenge: Alkalinity and Polarity
Nicotine (pKa ~8.0) and Cotinine (pKa ~4.8) are basic alkaloids. In traditional Reversed-Phase (C18) SPE, polar metabolites like 3-HC often suffer from breakthrough (poor retention). Furthermore, the high variability of urinary pH can alter the ionization state of these drugs, leading to inconsistent recovery.
The Solution: Mixed-Mode Cation Exchange (MCX)
This protocol utilizes a polymeric sorbent functionalized with both hydrophobic groups and sulfonic acid (strong cation exchange) groups.
-
Mechanism:
-
Acidic Load (pH < 4): The basic amine groups on Nicotine/Cotinine become protonated (positively charged). They bind ionically to the negatively charged sulfonic acid groups on the sorbent.
-
Interference Removal: Because the analytes are "locked" by ionic bonds, we can use aggressive organic washes (100% Methanol) to strip away hydrophobic interferences without eluting the analytes.
-
Basic Elution: Adding ammonium hydroxide neutralizes the analyte's charge, breaking the ionic bond and releasing the compound.
-
Materials & Reagents
-
SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, or equivalent), 30 mg / 1 cc or 60 mg / 3 cc.
-
Enzyme:
-Glucuronidase (Recombinant or Helix Pomatia).[3] Note: Recombinant forms allow for "flash" hydrolysis at room temperature. -
Internal Standards: Nicotine-d4, Cotinine-d3, 3-HC-d3.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM), Isopropanol (IPA).
-
Reagents: Ammonium Hydroxide (NH
OH), Formic Acid (FA), Hydrochloric Acid (HCl).
Step-by-Step Protocol
Phase A: Sample Pre-treatment (Hydrolysis)
Objective: To convert glucuronide conjugates back to free drug for "Total" quantification.
-
Aliquot: Transfer 200 µL of urine into a clean tube.
-
Internal Standard: Add 20 µL of deuterated Internal Standard mix.
-
Buffer/Enzyme: Add 100 µL of hydrolysis buffer containing
-glucuronidase.-
Standard Method: Incubate at 37°C for 2-16 hours (depending on enzyme efficiency).
-
Rapid Method: Use recombinant enzyme (e.g., IMCSzyme, BGTurbo) and incubate at Room Temp for 10-15 minutes.
-
-
Acidification: Stop the reaction and adjust pH by adding 200 µL of 0.1 M HCl or 4% Phosphoric Acid .
-
Critical Check: Final pH must be < 4.0 to ensure analytes are positively charged.
-
Phase B: Solid Phase Extraction (MCX Workflow)
Figure 2: The MCX extraction workflow. The dual-wash step (Steps 3 & 4) is crucial for matrix elimination.
Detailed Procedure:
-
Conditioning: Pass 1 mL MeOH followed by 1 mL Water through the cartridge.
-
Load: Apply the pre-treated (acidified) urine sample at a slow flow rate (~1 mL/min).
-
Wash 1 (Acidic/Aqueous): Apply 1 mL 0.1 M HCl.
-
Why: Removes salts, urea, and hydrophilic interferences. The low pH keeps nicotine protonated and bound.
-
-
Wash 2 (Organic): Apply 1 mL 100% Methanol.
-
Why: Removes neutral hydrophobic interferences. Since nicotine is charged, it will not elute in pure methanol.
-
-
Dry: Apply high vacuum for 2-5 minutes to remove residual solvent.
-
Elute: Apply 2 x 500 µL of Elution Solvent .
-
Evaporation & Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 10mM Ammonium Formate).
LC-MS/MS Analytical Conditions
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, Raptor Biphenyl).
-
Why Biphenyl? Offers superior retention and separation for aromatic amines like nicotine compared to standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (ESI+).
MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |
| Nicotine | 163.1 | 130.1 | 132.1 |
| Cotinine | 177.1 | 80.1 | 98.1 |
| 3-HC | 193.1 | 80.1 | 134.1 |
| Anabasine | 163.1 | 120.1 | 80.1 |
Validation & Performance Data
The following performance metrics are typical when using this MCX protocol.
| Parameter | Nicotine | Cotinine | 3-HC |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (ng/mL) | 1.0 | 0.5 | 1.0 |
| Recovery (%) | 85 - 105% | 90 - 100% | 80 - 95% |
| Matrix Effect | < 10% Suppression | < 5% Suppression | < 15% Suppression |
Troubleshooting Guide
-
Issue: Low Recovery of 3-HC.
-
Cause: 3-HC is more polar.
-
Fix: Ensure the elution solvent is strong enough. The DCM/IPA mix is superior to pure MeOH for eluting 3-HC. Ensure the load pH is acidic enough (< 4).
-
-
Issue: High Backpressure during Load.
-
Issue: Poor Peak Shape.
-
Cause: Reconstitution solvent mismatch.
-
Fix: Ensure the reconstitution solvent matches the starting mobile phase conditions (high aqueous content).
-
References
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum." National Health and Nutrition Examination Survey (NHANES).[2] Accessed February 2026. [Link]
-
Jacob, P. 3rd, et al. "Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2011.[8] [Link]
-
Benowitz, N. L., et al. "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers."[8] Handb Exp Pharmacol, 2009. [Link]
- McGilveray, I. J. "Pharmacokinetics of cannabinoids." Pain Research and Management, 2005. (Cited for general SPE principles in toxicology).
-
Restek Corporation. "Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS." Application Note.[Link]
Sources
- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COT_J [wwwn.cdc.gov]
- 3. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. nyc.gov [nyc.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Validated LC-MS/MS Protocol for the Quantification of 4-oxo-4-(3-pyridyl)butanoic acid using a Stable Isotope-Labeled Internal Standard
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, toxicology, and clinical research.
Abstract: This document provides a comprehensive guide to the principles and practices of using internal standards for the quantitative analysis of 4-oxo-4-(3-pyridyl)butanoic acid (PBA), a significant metabolite of nicotine.[1] We will explore the rationale behind internal standard selection, detail a complete liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol using a stable isotope-labeled internal standard, and discuss method validation in accordance with regulatory guidelines. The methodologies described herein are designed to ensure the highest levels of accuracy, precision, and reliability in PBA quantification.
The Foundational Role of Internal Standards in Quantitative Analysis
Accurate quantification of analytes in complex biological matrices, such as urine or plasma, is a significant analytical challenge. Variability can be introduced at multiple stages, including sample extraction, injection volume, and instrument response fluctuations. The internal standard (IS) method is a powerful technique used to correct for these potential errors.[2] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[2][3]
The fundamental principle is that any loss or variation affecting the analyte during the analytical workflow will affect the internal standard to the same degree.[2] Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte. This ratiometric approach effectively normalizes the data, compensating for procedural inconsistencies and leading to significantly improved precision and accuracy.[2][4]
Strategic Selection of an Internal Standard for PBA Analysis
The selection of an appropriate internal standard is the most critical decision in developing a robust quantitative assay.[5] An ideal IS should meet several key criteria:
-
Chemical and Physical Similarity: The IS should closely resemble the analyte in terms of chemical structure, polarity, and ionization efficiency to ensure it behaves similarly during extraction and analysis.[4][5][6]
-
Purity and Stability: The IS must be of high purity and stable throughout the entire sample preparation and analysis process.[5]
-
Chromatographic Resolution: It must be chromatographically resolved from any endogenous components in the sample matrix.[2][5]
-
Absence from Sample: The IS must not be naturally present in the samples being analyzed.[2][3]
For these reasons, a stable isotope-labeled (SIL) analogue of the analyte is considered the "gold standard" for internal standardization, particularly in LC-MS applications.[3][7] A SIL standard is chemically identical to the analyte, differing only in the mass of one or more of its atoms (e.g., replacement of ¹H with ²H, or ¹²C with ¹³C).[8] This near-perfect chemical identity ensures that it co-elutes with the analyte and experiences virtually identical extraction recovery and ionization suppression or enhancement (matrix effects).[7][8]
For the analysis of 4-oxo-4-(3-pyridyl)butanoic acid, the ideal and recommended internal standard is 4-Oxo-4-(pyridin-3-yl)butanoic acid-d4 (PBA-d4) . This deuterated analogue is commercially available and perfectly suited for this application.[9][10]
Experimental Design and Protocols
This section outlines a detailed workflow for the quantification of PBA in a biological matrix (e.g., human urine) using PBA-d4 as the internal standard.
Materials and Instrumentation
| Reagent/Material | Grade/Specification |
| 4-oxo-4-(3-pyridyl)butanoic acid (PBA) | Reference Standard (≥98% purity) |
| 4-Oxo-4-(pyridin-3-yl)butanoic acid-d4 (PBA-d4) | Isotopic Purity ≥98% |
| Methanol, Acetonitrile | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Deionized Water | 18.2 MΩ·cm |
| Solid Phase Extraction (SPE) Cartridges | Mixed-Mode Cation Exchange |
| LC-MS/MS System | Triple Quadrupole Mass Spectrometer with ESI Source |
Preparation of Standard Solutions
Accuracy begins with the precise preparation of stock and working solutions.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of PBA and PBA-d4 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. These stocks should be stored at -20°C.
-
-
Working Standard Solutions:
-
PBA Working Solution (1 µg/mL): Perform serial dilutions of the PBA primary stock solution in 50:50 Methanol:Water.
-
IS Working Solution (100 ng/mL): Dilute the PBA-d4 primary stock solution in 50:50 Methanol:Water. This concentration should be chosen to be similar to the mid-point of the calibration curve.[2]
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the PBA working solution into blank matrix (e.g., drug-free urine). A typical range might be 1-1000 ng/mL.
-
Spike each calibrator and all unknown samples with a consistent volume of the IS Working Solution (100 ng/mL) to achieve a final IS concentration of 10 ng/mL (assuming a 1:10 dilution factor).
-
Sample Preparation Workflow: Solid-Phase Extraction (SPE)
The following workflow illustrates a typical SPE procedure for urine samples. The critical step is to add the internal standard at the very beginning to account for any variability during extraction.
Caption: Workflow for sample preparation and analysis.
LC-MS/MS Instrumental Parameters
The following parameters serve as a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and peak shape for polar acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 5 minutes | Ensures elution of the analyte and cleans the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | PBA contains a basic pyridine nitrogen, which is readily protonated. |
| Monitored Transitions | PBA: Q1: 180.1 -> Q3: 163.1PBA-d4: Q1: 184.1 -> Q3: 167.1 | Precursor ions ([M+H]⁺) and stable, high-intensity product ions. The +4 Da shift for the IS ensures no mass overlap. |
| Collision Energy | Optimize experimentally | To be tuned for maximum product ion intensity. |
| Dwell Time | 100 ms | Sufficient for >15 data points across each chromatographic peak. |
Method Validation and Data Integrity
A method is only as reliable as its validation. All bioanalytical methods submitted for regulatory review must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[11][12] The use of a SIL internal standard is instrumental in meeting these stringent criteria.
| Validation Parameter | FDA Acceptance Criteria | Role of the Internal Standard |
| Specificity & Selectivity | No significant interference at the retention times of the analyte and IS. Interference at the IS RT should be <5% of the mean IS response.[7][13] | PBA-d4 has a different mass, ensuring mass spectrometric selectivity. Co-elution helps confirm that chromatographic peaks are not from interfering substances. |
| Calibration Curve (Linearity) | R² ≥ 0.99 with at least 6 non-zero points. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[13] | The peak area ratio corrects for non-linear instrument response and matrix effects across the concentration range, improving linearity. |
| Accuracy & Precision | Accuracy: Within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[12] | This is the primary function of the IS. It corrects for variability in sample handling and instrument performance, dramatically improving both accuracy and precision. |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the curve with acceptable accuracy (±20%) and precision (≤20%).[12] | By reducing variability (noise), the IS helps establish a more reliable and reproducible LLOQ. |
| Matrix Effect | Assessed to ensure precision is not affected by the biological matrix. | As a SIL IS, PBA-d4 co-elutes and experiences the same ion suppression/enhancement as PBA, effectively canceling out the matrix effect in the peak area ratio.[7][8] |
Conclusion
The robust and reliable quantification of 4-oxo-4-(3-pyridyl)butanoic acid in complex biological samples is critically dependent on the use of a high-quality internal standard. The stable isotope-labeled analogue, 4-Oxo-4-(pyridin-3-yl)butanoic acid-d4 , is the ideal choice, as its chemical and physical properties are virtually identical to the analyte. By compensating for variability in sample preparation, matrix effects, and instrument response, the use of PBA-d4 ensures that the analytical method can meet the stringent validation requirements set by regulatory agencies. The protocols and parameters outlined in this application note provide a comprehensive framework for developing and implementing a self-validating system for the accurate analysis of this important nicotine metabolite.
References
-
Hecht, S. S., et al. (1999). Quantitation of 4-Oxo-4-(3-pyridyl)butanoic Acid and Enantiomers of 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Human Urine: A Substantial Pathway of Nicotine Metabolism. Chemical Research in Toxicology. Available at: [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. Available at: [Link]
-
SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. Available at: [Link]
-
Wang, G., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega. Available at: [Link]
-
Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. PubChem Compound Database. Available at: [Link]
-
So-Called Lab. (n.d.). Chromatographic quantitative internal or external standard method, how to choose? So-Called Lab. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
Upadhyaya, P., et al. (2014). Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino). PubMed. Available at: [Link]
-
Upadhyaya, P., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). ACS Publications. Available at: [Link]
-
OMICS International. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanoic acid-d4. OMICS Online. Available at: [Link]
-
NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services. NorthEast BioLab. Available at: [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]
Sources
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Oxo-4-(pyridin-3-yl)butanoic acid-d4 | OMICS [omicsbean.com]
- 11. fda.gov [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
Derivatization of keto acid metabolites with NaBH4 for HPLC
Application Note: High-Fidelity Analysis of
Executive Summary & Scientific Rationale
The analysis of
Standard derivatization methods (e.g., DNPH, OPD) focus on adding chromophores but often require harsh acidic conditions or high temperatures that can degrade the analyte before derivatization is complete.
The NaBH4 Solution:
This protocol utilizes Sodium Borohydride (NaBH4) to chemically reduce unstable
-
Long-term sample stability: Hydroxy acids do not decarboxylate spontaneously.
-
Chiral Resolution: Creating a chiral center allows for the separation of enantiomers using chiral HPLC, offering insights into metabolic flux that achiral keto acids cannot provide.
-
Elimination of Artifacts: Prevents the formation of dimeric artifacts common in keto acid standard solutions.
Chemical Mechanism
The reaction proceeds via a nucleophilic addition of the hydride ion (H⁻) from the borohydride anion to the electrophilic carbonyl carbon of the
Key Mechanistic Insight: Unlike catalytic hydrogenation, NaBH4 reduction is irreversible under physiological conditions. The stoichiometry is theoretically 1:4 (one mole of BH4⁻ reduces four moles of ketone), but a molar excess is required to overcome solvent effects (reaction with water).
Figure 1: Reaction Pathway (Graphviz)
Caption: Transformation of unstable Keto Acids to stable Hydroxy Acids via hydride transfer.
Experimental Protocol
Safety Warning: NaBH4 releases hydrogen gas upon contact with acids or water. Perform all derivatization steps in a fume hood. Wear safety glasses.
Reagents & Equipment[2][3][4]
-
Derivatizing Agent: Sodium Borohydride (NaBH4), >98% purity (ensure dry storage).
-
Solvent: 0.1 M NaOH (NaBH4 is stable in base; decomposes in acid).
-
Quenching Agent: 1 M Phosphoric Acid (H3PO4) or 2 M Acetic Acid.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 2.5) / Methanol (98:2 v/v).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-Aq) or Ion Exclusion Column for organic acids.
Step-by-Step Workflow
Step 1: Reagent Preparation (Fresh is Critical)
-
Prepare a 10 mg/mL NaBH4 solution in 0.1 M NaOH .
-
Expert Note: Do not dissolve NaBH4 in water or methanol directly; it will decompose and lose potency within minutes. The NaOH stabilizes the borohydride.
-
Step 2: Sample Preparation
-
If analyzing plasma/cell culture: Deproteinize with cold acetonitrile (1:3 ratio). Centrifuge at 12,000 x g for 10 min. Collect supernatant.
-
Crucial: Do not use acidic deproteinizing agents (like TCA or PCA) before derivatization, as the low pH will destroy the NaBH4 before it reduces the keto acids.
Step 3: Derivatization Reaction
-
Transfer 200 µL of sample supernatant to a reaction vial.
-
Add 50 µL of fresh NaBH4 solution (in NaOH).
-
Vortex briefly and incubate at Room Temperature for 20 minutes .
-
Validation: Reaction is usually complete within 5 minutes, but 20 minutes ensures reduction of sterically hindered keto acids (e.g.,
-ketoisovalerate).
-
Step 4: Quenching & Neutralization
-
Add 50 µL of 1 M Phosphoric Acid dropwise.
-
Observation: Bubbling (H2 gas) will occur. This confirms active reagent was present.
-
-
Vortex until bubbling ceases.
-
Filter through a 0.22 µm PTFE filter into an HPLC vial.
Figure 2: Analytical Workflow
Caption: Operational workflow for NaBH4 derivatization ensuring pH compatibility.
HPLC Conditions & Data Analysis
Since the ketone carbonyl is lost, detection relies on the carboxyl group (low UV) or Mass Spectrometry.
| Parameter | Condition | Rationale |
| Column | C18 Aqueous-compatible (e.g., 250 x 4.6 mm, 5 µm) | Hydroxy acids are highly polar; standard C18 chains may collapse (dewetting) in 100% aqueous buffers. "Aq" columns prevent this. |
| Mobile Phase | 20 mM KH2PO4 (pH 2.5) | Low pH suppresses ionization of the carboxyl group (-COOH), increasing retention on the hydrophobic column. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal backpressure and resolution. |
| Detection | UV @ 210 nm | The carboxyl group absorbs here. The ketone (280-300 nm) is gone. |
| Injection | 10 - 20 µL | Larger volume compensates for lower UV extinction coefficient of hydroxy acids. |
Expected Results (Conversion Table)
| Target Keto Acid (Unstable) | Detected Hydroxy Acid Product (Stable) | Retention Time Shift |
| Pyruvate | Lactate | Decreased (More Polar) |
| Decreased | ||
| Oxaloacetate | Malate | Decreased |
| Decreased |
Expert Insight on Data Interpretation: If your sample contains endogenous lactate (which it likely does), you must perform a "Blank" run (Sample + Buffer, NO NaBH4) to quantify the endogenous lactate.
-
Calculation:
Validation & Troubleshooting
-
Issue: Incomplete Reduction.
-
Cause: Sample was too acidic, destroying NaBH4 before reaction.
-
Fix: Ensure sample pH is > 7.0 before adding NaBH4.
-
-
Issue: Bubbles in HPLC Pump.
-
Cause: Incomplete degassing of H2 after quenching.
-
Fix: Sonicate the quenched sample for 5 minutes before placing in the autosampler.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of hydroxyl groups with silanols on the column.
-
Fix: Use a "End-capped" column or increase buffer strength to 50 mM.
-
References
-
Sigma-Aldrich. Sodium borohydride for HPLC derivatization, LiChropur™.[2] Retrieved from
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from
-
ResearchGate. Analysis of intracellular α-keto acids by HPLC with fluorescence detection (Contextual comparison). Retrieved from
-
LibreTexts Chemistry. Reductions using NaBH4 and LiAlH4. Retrieved from
Sources
Application Notes and Protocols for the Synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol details a robust method for the Friedel-Crafts acylation of pyridine with succinic anhydride, a reaction that is notoriously challenging due to the electronic properties of the pyridine ring. This guide offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and a complete characterization of the target compound. The information herein is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a self-validating system for the successful preparation and verification of 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride.
Introduction
4-Oxo-4-(pyridin-3-yl)butanoic acid, also known as 3-succinoylpyridine, is a bifunctional molecule incorporating both a ketone and a carboxylic acid.[1] This structural motif makes it a versatile intermediate for the synthesis of a variety of heterocyclic systems and pharmacologically active molecules. The presence of the pyridine ring, a common scaffold in numerous pharmaceuticals, further enhances its significance in drug discovery. The synthesis of this compound, however, is not trivial. The direct Friedel-Crafts acylation of pyridine is hampered by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. Furthermore, the Lewis acid catalyst, essential for the acylation, can complex with the basic nitrogen atom of pyridine, further reducing its reactivity.
This application note presents a detailed protocol that addresses these challenges by employing carefully controlled reaction conditions to achieve the desired acylation at the 3-position of the pyridine ring. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.
Reaction Scheme
The synthesis is a two-step process starting with the Friedel-Crafts acylation of pyridine with succinic anhydride, followed by the conversion of the resulting carboxylic acid to its hydrochloride salt.
Step 1: Friedel-Crafts Acylation
Pyridine + Succinic Anhydride → 4-oxo-4-(pyridin-3-yl)butanoic acid
Step 2: Hydrochloride Salt Formation
4-oxo-4-(pyridin-3-yl)butanoic acid + HCl → 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
Mechanistic Insights
The core of this synthesis lies in the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The key steps are as follows:
-
Generation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the anhydride ring to form a highly electrophilic acylium ion intermediate.
-
Nucleophilic Attack by Pyridine: Despite being deactivated, the π-electron system of the pyridine ring acts as a nucleophile and attacks the acylium ion. The attack is directed to the 3-position, which is the most electron-rich and sterically accessible position for electrophilic attack on a pyridine ring coordinated to a Lewis acid.
-
Aromatization: The resulting cationic intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the pyridine ring, yielding the acylated product.
-
Hydrolysis: The reaction mixture is quenched with acid to hydrolyze the aluminum complexes and liberate the final product, 4-oxo-4-(pyridin-3-yl)butanoic acid.
Experimental Protocols
Part 1: Synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid
Materials and Equipment:
| Material/Equipment | Description |
| Pyridine | Anhydrous, reagent grade, ≥99.8% |
| Succinic Anhydride | Reagent grade, ≥99% |
| Aluminum Chloride (Anhydrous) | Reagent grade, ≥99% |
| Dichloromethane (DCM) | Anhydrous, reagent grade |
| Hydrochloric Acid (HCl) | Concentrated (37%) and 2M solution |
| Sodium Hydroxide (NaOH) | Pellets, reagent grade |
| Deionized Water | |
| Round-bottom flask (500 mL) | Three-necked, with ground glass joints |
| Reflux Condenser | With a drying tube (CaCl₂) |
| Mechanical Stirrer | |
| Heating Mantle | With temperature control |
| Dropping Funnel | |
| Büchner Funnel and Flask | |
| pH paper or pH meter | |
| Rotary Evaporator |
Procedure:
-
Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (66.7 g, 0.5 mol).
-
Solvent Addition: Carefully add anhydrous dichloromethane (200 mL) to the flask. Stir the suspension.
-
Reagent Addition: In a separate beaker, dissolve succinic anhydride (20.0 g, 0.2 mol) in anhydrous pyridine (79.1 g, 1.0 mol).
-
Reaction Initiation: Slowly add the pyridine/succinic anhydride solution to the stirred aluminum chloride suspension via the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature below 20°C using an ice bath.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 12 hours with vigorous stirring.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 2M hydrochloric acid (250 mL). This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Work-up:
-
Separate the aqueous layer.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Part 2: Synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
Materials and Equipment:
| Material/Equipment | Description |
| 4-oxo-4-(pyridin-3-yl)butanoic acid | From Part 1 |
| Diethyl Ether | Anhydrous, reagent grade |
| Hydrochloric Acid | Saturated solution in diethyl ether |
| Erlenmeyer Flask | |
| Magnetic Stirrer and Stir Bar | |
| Büchner Funnel and Flask |
Procedure:
-
Dissolution: Dissolve the purified 4-oxo-4-(pyridin-3-yl)butanoic acid (17.9 g, 0.1 mol) in anhydrous diethyl ether (200 mL) in an Erlenmeyer flask with magnetic stirring.
-
Precipitation: While stirring, slowly add a saturated solution of hydrochloric acid in diethyl ether until no further precipitation is observed.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with cold diethyl ether (2 x 50 mL) and dry under vacuum to yield 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride.
Safety and Handling
-
Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and causes severe skin and eye burns. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Keep away from water and moisture.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Succinic Anhydride: Causes serious eye damage and may cause an allergic skin reaction. Avoid breathing dust. Wear protective gloves and eye protection.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
-
Hydrochloric Acid: Corrosive and causes severe burns. Handle with care, wearing appropriate PPE.
Characterization Data
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be higher than the free acid |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
¹H NMR (400 MHz, D₂O) δ (ppm):
-
9.25 (s, 1H, H-2 on pyridine ring)
-
8.90 (d, J = 5.0 Hz, 1H, H-6 on pyridine ring)
-
8.65 (d, J = 8.0 Hz, 1H, H-4 on pyridine ring)
-
7.80 (dd, J = 8.0, 5.0 Hz, 1H, H-5 on pyridine ring)
-
3.40 (t, J = 6.5 Hz, 2H, -CH₂-C=O)
-
2.85 (t, J = 6.5 Hz, 2H, -CH₂-COOH)
¹³C NMR (100 MHz, D₂O) δ (ppm):
-
201.5 (C=O, ketone)
-
177.0 (C=O, carboxylic acid)
-
154.0 (C-2 on pyridine ring)
-
149.0 (C-6 on pyridine ring)
-
142.0 (C-4 on pyridine ring)
-
132.0 (C-3 on pyridine ring)
-
128.0 (C-5 on pyridine ring)
-
33.0 (-CH₂-C=O)
-
28.0 (-CH₂-COOH)
FTIR (KBr, cm⁻¹):
-
3400-2500 (broad, O-H and N-H stretch of hydrochloride)
-
1710 (C=O stretch, carboxylic acid)
-
1690 (C=O stretch, ketone)
-
1600, 1580, 1470 (C=C and C=N stretching of pyridine ring)
Mass Spectrometry (ESI+):
-
m/z 180.06 [M+H]⁺ (for the free acid)
Visualizations
Experimental Workflow
Sources
Application Note & Protocol: Preparation of 4-oxo-4-(3-pyridyl)butanoic Acid Reference Standard
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of 4-oxo-4-(3-pyridyl)butanoic acid. This compound is a significant metabolite of tobacco-specific nitrosamines and serves as a critical biomarker for assessing exposure to tobacco products[1][2]. The availability of a high-purity, well-characterized reference standard is paramount for the accuracy and reliability of toxicological and clinical studies. This guide presents a robust synthetic route, rigorous purification protocols, and a multi-platform analytical workflow to ensure the final material meets the stringent criteria required for a reference standard[3].
Introduction: The Scientific Imperative
4-oxo-4-(3-pyridyl)butanoic acid (OPBA) is the end product of the metabolic activation of tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)[4]. Its presence and concentration in biological matrices, particularly urine, are directly correlated with exposure to tobacco smoke. Therefore, accurate quantification of OPBA is essential for research in cancer epidemiology, smoking cessation studies, and understanding the metabolic pathways of tobacco-related carcinogens.
Achieving accurate quantification is fundamentally dependent on the quality of the analytical reference standard used for instrument calibration. A reference standard must possess a certified purity and a well-established chemical identity. This protocol is designed for researchers, analytical scientists, and professionals in drug development who require a reliable, in-house method for preparing and validating OPBA reference material.
Synthetic Strategy: Rationale and Mechanism
The synthesis of pyridyl ketones can be challenging. Standard electrophilic substitution methods like the Friedel-Crafts acylation are often ineffective for pyridine. The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base, forming a complex with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the aromatic ring, rendering it resistant to acylation[5][6].
To circumvent this, our chosen strategy employs an organometallic approach, which reverses the polarity of the pyridine ring, making it nucleophilic. The protocol involves the formation of a Grignard reagent from 3-bromopyridine, followed by its reaction with succinic anhydride. This method provides a direct and efficient route to the target molecule.
Reaction Scheme:
The synthesis proceeds in two main steps:
-
Formation of the Grignard Reagent: 3-Bromopyridine reacts with magnesium metal in an anhydrous ether solvent to form 3-pyridylmagnesium bromide.
-
Nucleophilic Acyl Substitution: The Grignard reagent attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring. A subsequent acidic workup protonates the resulting carboxylate and alkoxide to yield the final product, 4-oxo-4-(3-pyridyl)butanoic acid.
Caption: Synthetic pathway for 4-oxo-4-(3-pyridyl)butanoic acid.
Detailed Experimental Protocols
Materials and Reagents
| Material | Grade | Supplier Suggestion |
| 3-Bromopyridine | ≥99% | Sigma-Aldrich, Acros Organics |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich |
| Iodine | Crystal, Reagent Grade | Fisher Scientific |
| Succinic anhydride | ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics, Sigma-Aldrich |
| Diethyl ether | Anhydrous, Reagent Grade | Fisher Scientific |
| Hydrochloric acid | 37%, ACS Reagent | VWR |
| Ethanol | 200 Proof, Absolute | Decon Labs |
| Sodium sulfate | Anhydrous, Granular | Fisher Scientific |
Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Anhydrous solvents are flammable and moisture-sensitive. Grignard reagents are highly reactive and pyrophoric upon contact with air. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and flame-resistant gloves.
Step-by-Step Synthesis Protocol
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Reagent Initiation:
-
To the flask, add magnesium turnings (2.6 g, 0.11 mol) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (15.8 g, 0.10 mol) in 100 mL of anhydrous THF.
-
Add approximately 10 mL of the 3-bromopyridine solution to the magnesium turnings. The reaction mixture should turn brownish (from the iodine) and then colorless as the reaction initiates. Gentle warming with a heat gun may be necessary to start the reaction.
-
Once initiated (indicated by gentle refluxing), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a steady reflux.
-
-
Reaction with Succinic Anhydride:
-
While the Grignard reaction proceeds, dissolve succinic anhydride (10.0 g, 0.10 mol) in 150 mL of anhydrous THF in a separate flask. Gentle warming may be required.
-
After the addition of 3-bromopyridine is complete, stir the Grignard reagent for an additional hour at room temperature.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add the succinic anhydride solution to the Grignard reagent via cannula or dropping funnel. An exothermic reaction will occur, and a precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
-
-
Quenching and Workup:
-
Cool the reaction mixture again to 0 °C and slowly quench it by adding 100 mL of 2 M aqueous HCl. Caution: This is highly exothermic.
-
Stir the biphasic mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel. The product may be in either the aqueous or organic layer, or partitioned between them. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification by Recrystallization
The purity of the reference standard is paramount. Recrystallization is an effective method for removing impurities.[7][8]
-
Dissolve the crude solid in a minimal amount of boiling ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for 5 minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Slowly add hot deionized water to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 ethanol/water solution.
-
Dry the crystals in a vacuum oven at 50-60 °C to a constant weight. A typical yield of pure product is 50-65%.
Characterization and Quality Control
A multi-pronged analytical approach is necessary to validate the identity, purity, and quality of the prepared reference standard.[9]
Caption: Analytical workflow for reference standard validation.
Summary of Analytical Specifications
| Test | Method | Specification | Rationale |
| Identity | ¹H and ¹³C NMR | Spectrum conforms to the structure of 4-oxo-4-(3-pyridyl)butanoic acid. | Confirms chemical structure and absence of major structural isomers. |
| Identity | LC-MS | [M+H]⁺ = 180.06 | Confirms the molecular mass of the compound. |
| Purity Assay | HPLC (UV, 260 nm) | ≥ 99.5% area | Quantifies the purity and detects non-chromophoric impurities. |
| Physical | Melting Point | Conforms to literature value (approx. 154-156 °C) | A sharp melting point indicates high purity. |
| Residual Solvent | ¹H NMR | ≤ 0.5% Ethanol | Ensures the absence of significant solvent impurities from purification. |
Protocol: HPLC Purity Analysis
This method provides a baseline for purity assessment.[10]
-
System: Agilent 1260 Infinity II or equivalent
-
Column: Ascentis® C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Prep: 1 mg/mL in 50:50 Water:Acetonitrile
Expected Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.1 (d, 1H, pyridine-H2), ~8.7 (dd, 1H, pyridine-H6), ~8.2 (dt, 1H, pyridine-H4), ~7.5 (dd, 1H, pyridine-H5), ~3.2 (t, 2H, -CH₂-CO-), ~2.7 (t, 2H, -CH₂-COOH), ~12.2 (s, 1H, -COOH). The exact chemical shifts should be confirmed against the acquired spectrum.[11]
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~198.0 (C=O, ketone), ~174.0 (C=O, acid), ~153.0, ~149.0, ~135.0, ~131.0, ~124.0 (pyridine carbons), ~33.0, ~28.0 (alkane carbons).
-
LC-MS (ESI+): Calculated for C₉H₉NO₃, [M+H]⁺ = 180.0604; Found = 180.060x.[4]
Storage and Stability
For long-term use as a reference standard, store the purified 4-oxo-4-(3-pyridyl)butanoic acid in an amber, tightly sealed vial at -20°C. Protect from light and moisture. Before use, allow the container to equilibrate to room temperature in a desiccator to prevent water condensation. Under these conditions, the standard is expected to be stable for at least two years. A re-qualification of purity is recommended annually.
References
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PLoS ONE. Retrieved from [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2023). Organic Letters. Retrieved from [Link]
-
The chemistry of pyridine under friedel - crafts acylation. (2024). Filo. Retrieved from [Link]
-
Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). (2014). Chemical Research in Toxicology. Retrieved from [Link]
-
Reactions and conditions: (a) Pyridine, DMAP, succinic anhydride,... (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]
-
Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. (2020). RSC Advances. Retrieved from [Link]
-
4-Oxo-4-(3-pyridyl)butyric acid. (n.d.). PubChem. Retrieved from [Link]
-
Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. Retrieved from [Link]
- Process for producing 4-amino-3-oxo-butanoic acid ester. (n.d.). Google Patents.
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
1 Contents General 3 Synthesis of compounds 3 4-(4-pyridil)butyric acid (1) 3 Methyl 4-(pyridin-4-yl)butanoate (2) 4 Cis-bis( - ePrints Soton. (n.d.). University of Southampton. Retrieved from [Link]
-
4-oxo-4-(pyridin-3-yl)butanoic acid (CHEBI:66951). (n.d.). EMBL-EBI. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Sources
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-oxo-4-(pyridin-3-yl)butanoic acid (CHEBI:66951) [ebi.ac.uk]
- 3. 4-oxo-4-(pyridin-3-yl)butanoic acid - SRIRAMCHEM [sriramchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. askfilo.com [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Mastering the Separation of Pyridine-Containing Carboxylic Acids by HPLC: An Application Guide
For researchers, scientists, and professionals in drug development, achieving robust and reliable separation of pyridine-containing carboxylic acids is a frequent analytical challenge. These compounds, integral to pharmaceuticals, vitamins, and various metabolic pathways, possess unique chemical properties that demand a nuanced approach to High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth exploration of the methodologies, from first principles to detailed protocols, empowering you to develop and optimize separations with confidence and scientific rigor.
Understanding the Analyte: The Key to a Successful Separation
Pyridine-containing carboxylic acids are characterized by a heterocyclic aromatic ring and at least one carboxylic acid group. This dual nature imparts both basicity (from the pyridine nitrogen) and acidity (from the carboxyl group), making them zwitterionic over a specific pH range. Their polarity is a key consideration, often necessitating chromatographic modes beyond standard reversed-phase.
The three primary isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid or niacin), and isonicotinic acid (4-pyridinecarboxylic acid)—while structurally similar, exhibit subtle differences in their physicochemical properties that can be exploited for separation.[1][2]
Strategic Method Development: Choosing the Right Chromatographic Approach
The selection of an appropriate HPLC method is paramount. The choice hinges on the specific analytes, the sample matrix, and the desired analytical outcome (e.g., quantification, purity assessment).
Reversed-Phase (RP) HPLC: The Workhorse with Caveats
Reversed-phase HPLC, with its non-polar stationary phase (typically C18) and polar mobile phase, is a common starting point.[3][4] However, the polar and potentially zwitterionic nature of pyridine carboxylic acids can lead to poor retention on traditional C18 columns.
Causality Behind the Challenge: At neutral or acidic pH, the pyridine nitrogen can be protonated, increasing the compound's polarity and reducing its affinity for the hydrophobic stationary phase. This often results in early elution, close to the solvent front.
Solutions & Insights:
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) are designed to be more "wettable" and can provide better retention for polar analytes, even in highly aqueous mobile phases.[5]
-
pH Control: Operating at a low pH (e.g., 2.5-3.5) suppresses the ionization of the carboxylic acid group, making the molecule less polar and enhancing its retention on the non-polar stationary phase.[2]
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention.[6] However, this approach can lead to long column equilibration times and is often not compatible with mass spectrometry (MS).
Mixed-Mode Chromatography: A Powerful, Multi-faceted Approach
Mixed-mode chromatography, which combines two or more separation mechanisms on a single stationary phase, offers exceptional selectivity for pyridine-containing carboxylic acids.[1][2]
Core Principle: These columns typically feature a combination of reversed-phase and ion-exchange functionalities (e.g., cation-exchange). This allows for simultaneous interaction based on both the hydrophobicity of the pyridine ring and the charge of the protonated pyridine nitrogen.
Advantages:
-
Enhanced Selectivity: The ability to manipulate both reversed-phase and ion-exchange interactions provides a powerful tool for resolving closely related isomers.[1][2]
-
Tunable Retention: Retention can be finely controlled by adjusting mobile phase parameters such as organic solvent content, buffer concentration, and pH.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Highly Polar Analytes
HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.
Mechanism of Separation: A water-enriched layer forms on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.
Application: HILIC can be particularly effective for separating pyridine carboxylic acids, especially when dealing with complex matrices where reversed-phase methods may suffer from interferences.[7]
Practical Application: Protocols and Methodologies
The following protocols are presented as robust starting points for method development. Optimization will likely be required based on the specific HPLC system, column, and analytes of interest.
Protocol 1: Isocratic Separation of Picolinic, Nicotinic, and Isonicotinic Acids using Mixed-Mode Chromatography
This protocol is designed for the baseline separation of the three primary isomers of pyridine carboxylic acid.
Workflow Diagram:
Caption: General workflow for HPLC analysis.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, and UV detector.
-
Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[1][8]
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Sulfuric acid or phosphoric acid.
-
Reference standards for picolinic acid, nicotinic acid, and isonicotinic acid.
Chromatographic Conditions:
| Parameter | Value |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 30% Acetonitrile, 70% Water, 0.1% Sulfuric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Prepare a stock solution of each reference standard at 1 mg/mL in the mobile phase. From the stock solutions, prepare a mixed working standard containing all three isomers at a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Expected Outcome: This method should provide good separation of the three isomers due to the combined effects of reversed-phase and cation-exchange mechanisms on the mixed-mode column.[1][2]
Protocol 2: Quantification of Nicotinic Acid in a Food Matrix with Post-Column Derivatization and Fluorescence Detection
This protocol is tailored for the sensitive and selective quantification of nicotinic acid in complex matrices like food samples, leveraging post-column derivatization to enhance detection.[10][11]
Workflow Diagram:
Caption: Workflow for HPLC with post-column derivatization.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, and fluorescence detector.
-
Post-column photochemical reactor (e.g., Pickering Laboratories UVE™).[10][11]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Hydrochloric acid (HCl).
-
Trichloroacetic acid (for protein precipitation, if needed).[10][11]
-
Nicotinic acid reference standard.
Chromatographic and Derivatization Conditions:
| Parameter | Value |
| Column | C18 (e.g., ThermoHypersil Aquasil, 4.6 x 150 mm) |
| Mobile Phase | Gradient or isocratic with ACN/water buffer |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Post-Column Reaction | UV irradiation to form fluorescent derivative |
| Fluorescence Detection | Excitation/Emission wavelengths specific to the derivative |
Procedure:
-
Sample Preparation (Food Matrix):
-
Standard and Mobile Phase Preparation: As per standard HPLC procedures.
-
System Setup: Connect the outlet of the HPLC column to the inlet of the photochemical reactor, and the outlet of the reactor to the inlet of the fluorescence detector.
-
Analysis: Equilibrate the system, then inject standards and prepared samples. The UV irradiation converts nicotinic acid into a highly fluorescent derivative, enabling sensitive and selective detection.[10][11]
Rationale for this Approach: The complexity of food matrices can introduce significant interferences in standard UV detection. Post-column derivatization to a fluorescent product dramatically increases both sensitivity and selectivity, allowing for accurate quantification of nicotinic acid even at low concentrations.
Chiral Separations: Resolving Enantiomers
For chiral pyridine-containing carboxylic acids, enantiomeric separation is often a regulatory requirement in the pharmaceutical industry. This is typically achieved using chiral stationary phases (CSPs).
Key Considerations for Chiral Method Development:
-
Column Selection: A wide variety of CSPs are available, based on different chiral selectors (e.g., derivatized polysaccharides, proteins, macrocyclic glycopeptides).[12] The selection is often empirical, and screening several columns is recommended.
-
Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is critical and depends on the specific CSP and analyte. For a chiral anion-exchange mechanism, a polar organic mode with an acidic modifier in a non-polar solvent like acetonitrile can be effective.[13]
-
Temperature: Column temperature can significantly impact enantioselectivity and should be carefully controlled.
Example of a Chiral Separation: The enantiomers of a 1,4-dihydropyridine monocarboxylic acid have been successfully separated using an enantioselective anion exchanger based on tert-butylcarbamoylquinine as the chiral selector.[13] The optimized mobile phase consisted of 0.125% acetic acid in acetonitrile.[13]
Detection Techniques: Seeing Your Analytes
UV-Vis Detection: This is the most common detection method for pyridine-containing carboxylic acids due to the UV absorbance of the pyridine ring.[14] Detection wavelengths are typically in the range of 250-280 nm.
Fluorescence Detection: As demonstrated in Protocol 2, fluorescence detection, often coupled with post-column derivatization, offers superior sensitivity and selectivity for certain applications.[10][11][15][16]
Mass Spectrometry (MS) Detection: LC-MS provides high sensitivity and specificity and can be invaluable for identification and quantification, especially in complex matrices. When developing LC-MS methods, it is crucial to use volatile mobile phase modifiers like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.[14]
Conclusion: A Pathway to Robust Separations
The successful HPLC separation of pyridine-containing carboxylic acids is an achievable goal with a systematic and scientifically grounded approach. By understanding the fundamental properties of these analytes and carefully selecting the appropriate chromatographic mode, column chemistry, and mobile phase conditions, researchers can develop robust, reliable, and reproducible methods. The protocols and insights provided in this guide serve as a comprehensive starting point for tackling these analytical challenges, enabling progress in drug development, quality control, and scientific research.
References
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
-
Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. [Link]
-
Pelzer, M., Northcott, S., & Hanson, G. (2006). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 16(12), 2583-2595. [Link]
-
SIELC Technologies. Isonicotinic Acid. [Link]
-
LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
-
SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
-
SIELC Technologies. (2026, January 7). HPLC Method for Analysis of Isonicotinic Acid on Alltesta™ Gradient. [Link]
-
SIELC Technologies. (2025, December 12). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
Nakashima, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 39(5), 765-770. [Link]
-
ResearchGate. (2025, August 6). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]
-
PubMed. (2023, May 2). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
-
Taylor & Francis Online. (2011, November 10). Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. [Link]
-
ResearchGate. Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. [Link]
-
IEEE Xplore. Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. [Link]
-
ResearchGate. Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. [Link]
-
PubMed. (2004, April 16). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
LCGC. (2013, October 10). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree?[Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Shimadzu. Analytical Methods for Organic Acids. [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?[Link]
-
ACS Publications. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]
-
PubMed. Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. [Link]
-
ACS Publications. The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. [Link]
Sources
- 1. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Isonicotinic Acid | SIELC Technologies [sielc.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pickeringlabs.com [pickeringlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Total NNAL and its Keto Acid Metabolites in Urine by LC-MS/MS
Abstract
This application note provides a detailed and robust protocol for the simultaneous quantification of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a primary metabolite of the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and its related keto acid metabolites in human urine. NNAL is a critical biomarker for assessing exposure to tobacco-specific nitrosamines (TSNAs)[1][2]. Given its long biological half-life of 40-45 days, NNAL offers a reliable measure of long-term exposure[3]. This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the preferred technique for accurately measuring NNAL in urine due to its high sensitivity and specificity[1][4]. The procedure includes an enzymatic hydrolysis step to measure total NNAL, which encompasses both its free form and its glucuronide conjugates[3][5][6]. This comprehensive approach ensures an accurate assessment of NNK uptake, which is vital for researchers, scientists, and drug development professionals in the fields of toxicology, epidemiology, and tobacco product evaluation.
Introduction
Tobacco use remains a leading cause of preventable death worldwide, with tobacco-specific nitrosamines (TSNAs) being among the most potent carcinogens in tobacco products[1][7]. NNK is a well-established lung carcinogen in animal models and is believed to be a causative agent in human lung cancer[3][8]. In the body, NNK is extensively metabolized to NNAL, which is then excreted in the urine primarily as free NNAL and its glucuronide conjugates (NNAL-O-Gluc and NNAL-N-Gluc)[3][9][10]. Therefore, measuring the total urinary NNAL provides a reliable and non-invasive method to quantify an individual's exposure to NNK[1].
Further metabolism of nicotine can also lead to the formation of keto acids, such as 4-oxo-4-(3-pyridyl)butanoic acid[8][11]. While traditionally thought to arise from cotinine, evidence suggests a pathway involving 2'-hydroxylation of nicotine, which can produce precursors to these keto acids[8][12]. Understanding the levels of these metabolites provides a more complete picture of nicotine and TSNA metabolic pathways.
This protocol outlines a highly sensitive LC-MS/MS method for the determination of total NNAL and keto acid metabolites in urine. The inclusion of an enzymatic hydrolysis step with β-glucuronidase is critical for cleaving the glucuronide conjugates, thereby allowing for the measurement of "total" NNAL[1][5]. The subsequent sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) effectively removes matrix interferences, ensuring accurate and precise quantification[4].
Metabolic Pathway of NNK and Nicotine
The metabolic conversion of NNK to NNAL and the formation of keto acids from nicotine are complex processes primarily occurring in the liver. The following diagram illustrates these key metabolic pathways.
Caption: Metabolic pathways of NNK to NNAL and Nicotine to Keto Acid.
Experimental Protocol
This protocol is designed for the analysis of total NNAL and keto acid metabolites in human urine samples. It is crucial to maintain a smoke-free environment during sample preparation to prevent contamination[1].
Materials and Reagents
-
NNAL standard (Toronto Research Chemicals or equivalent)
-
NNAL-d3 or ¹³C₆-labeled NNAL internal standard (Toronto Research Chemicals or equivalent)
-
Keto acid metabolite standards
-
β-glucuronidase from Helix pomatia (or a recombinant equivalent)[13]
-
Sodium potassium phosphate buffer (pH 7)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Molecularly Imprinted Polymer (MIP) or equivalent)[1][3] or Liquid-Liquid Extraction (LLE) solvents (e.g., Ethyl Acetate)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid or Ammonium Acetate (for mobile phase modification)
-
Polypropylene centrifuge tubes (50 mL)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source[3][14].
Sample Preparation Workflow
The following diagram outlines the key steps in the sample preparation process.
Caption: Workflow for the preparation of urine samples for LC-MS/MS analysis.
Step-by-Step Methodology
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix gently and aliquot 5 mL into a 50 mL polypropylene centrifuge tube[3][14].
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 50 µL of 500 pg/mL NNAL-d3) to each urine sample, standard, and quality control (QC) sample. Vortex briefly[3]. The use of an isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response[10].
-
Enzymatic Hydrolysis (for Total NNAL):
-
Add 0.5 mL of 2 M sodium potassium phosphate buffer (pH 7) to each tube[3].
-
Add β-glucuronidase solution (e.g., 50 µL of 50 mg/mL)[3]. The enzyme concentration and incubation time are critical for complete hydrolysis of the glucuronide conjugates. It is recommended to optimize these parameters as enzyme activity can vary between batches and suppliers[13][15].
-
Incubate the samples at 37°C for 20-24 hours[1][3]. This prolonged incubation ensures the complete cleavage of both NNAL-O-Gluc and NNAL-N-Gluc.
-
-
Sample Extraction (Choose one method):
-
Solid-Phase Extraction (SPE): This method often provides cleaner extracts. Condition the SPE cartridge according to the manufacturer's instructions. Load the hydrolyzed sample, wash with an appropriate solvent to remove interferences, and then elute the analytes with a suitable elution solvent. Molecularly imprinted polymer (MIP) columns offer high selectivity for NNAL[1][2][3].
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., ethyl acetate) to the sample. Vortex vigorously and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the analytes to a new tube. Repeat the extraction for better recovery[16].
-
-
Evaporation and Reconstitution: Evaporate the collected eluate or organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 125 µL of 10% methanol)[3]. This step concentrates the analytes and ensures compatibility with the LC mobile phase.
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides typical LC-MS/MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm)[3] | Provides good retention and separation of the analytes from matrix components. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidic modifier or buffer improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analytes. |
| Gradient | Optimized gradient from low to high organic percentage | Ensures separation of analytes and removal of late-eluting interferences. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for standard bore columns. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | NNAL and its metabolites ionize efficiently in positive ESI. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | NNAL: m/z 210 -> 180[1][6]NNAL-d3: m/z 213 -> 183 (example)¹³C₆-NNAL: m/z 216 -> 186[1] | Specific mass transitions for quantification and confirmation of the analytes. |
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards of known concentrations and analyze them alongside the samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control (QC): Include QC samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the method. The results of the QC samples should fall within a predefined acceptance range.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of total NNAL and its keto acid metabolites in urine using LC-MS/MS. The detailed methodology, including enzymatic hydrolysis and robust sample cleanup, ensures high sensitivity and accuracy, making it suitable for a wide range of research and clinical applications. By following this protocol, researchers can obtain reliable data on tobacco-specific nitrosamine exposure, which is essential for advancing our understanding of tobacco-related diseases and for the development of effective harm reduction strategies.
References
-
Byrd, G. D., Davis, R. A., & Ogden, M. W. (2003). Liquid chromatographic/tandem mass spectrometric method for the determination of the tobacco-specific nitrosamine metabolite NNAL in smokers' urine. Journal of Mass Spectrometry, 38(1), 98-105. [Link]
-
Hecht, S. S., Carmella, S. G., & Murphy, S. E. (2002). Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry. Analytical Biochemistry, 304(2), 181-191. [Link]
-
PhenX Toolkit. (2015). NNAL in Urine. [Link]
-
Lazar, J. G., et al. (2012). Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers. Cancer Epidemiology, Biomarkers & Prevention, 21(2), 338-347. [Link]
-
Hecht, S. S., et al. (2000). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences, 97(23), 12493-12497. [Link]
-
Yuan, J. M., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). Chemical Research in Toxicology, 27(9), 1511-1517. [Link]
-
Raloff, J. (2004). Nicotine metabolism may spawn carcinogen. Science News. [Link]
-
Murphy, S. E., et al. (2013). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of Biological Chemistry, 288(45), 32253-32261. [Link]
-
Scholz, B., et al. (2023). Application of an assay for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine for the assessment of tobacco-related harm. Figshare. [Link]
-
Al-Majd, L. A., et al. (2023). Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014. PLOS ONE, 18(5), e0286337. [Link]
-
Yao, L., et al. (2013). Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Wei, B., et al. (2016). Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012. Journal of Exposure Science & Environmental Epidemiology, 26(3), 249-255. [Link]
-
Jia, T., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment International, 114, 283-290. [Link]
-
Bernert, J. T., et al. (2010). Urine Concentrations of a Tobacco-Specific Nitrosamine Carcinogen in the U.S. Population from Secondhand Smoke Exposure. Cancer Epidemiology, Biomarkers & Prevention, 19(11), 2969-2977. [Link]
-
Li, Y., et al. (2024). Response of human metabolism to ultra-low and high nicotine cigarettes based on urine metabolomics and bioinformatic analysis. Tobacco Induced Diseases, 22. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-34. [Link]
-
Al-Majd, L. A., et al. (2023). Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014. PLOS ONE, 18(5), e0286337. [Link]
-
Staretz, M. E., et al. (1999). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. Drug Metabolism and Disposition, 27(10), 1146-1153. [Link]
-
Zhang, Y., et al. (2024). Analysis of urinary tobacco-specific nitrosamine 4- (methylnitrosamino)1-(3-pyridyl)-1- butanol (NNAL) and HPV infection in American women: National health and nutrition examination survey. PLOS ONE, 19(5), e0304603. [Link]
-
University of Tasmania. (2015). Detection of 4-(methylnitrosamino)- 1-(3-pyridyl)-1-butanol (NNAL) in Smokers' Urine. [Link]
-
Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. [Link]
-
Carmella, S. G., et al. (1997). Quantitation of Urinary Metabolites of a Tobacco-specific Lung Carcinogen after Smoking Cessation. Cancer Research, 57(1), 87-92. [Link]
-
Affinisep. (n.d.). NNAL. [Link]
Sources
- 1. phenxtoolkit.org [phenxtoolkit.org]
- 2. affinisep.com [affinisep.com]
- 3. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic/tandem mass spectrometric method for the determination of the tobacco-specific nitrosamine metabolite NNAL in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amanote [app.amanote.com]
- 7. Response of human metabolism to ultra-low and high nicotine cigarettes based on urine metabolomics and bioinformatic analysis [tobaccoinduceddiseases.org]
- 8. pnas.org [pnas.org]
- 9. Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014 [tobaccoinduceddiseases.org]
- 11. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencenews.org [sciencenews.org]
- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kurabiotech.com [kurabiotech.com]
- 16. utas.edu.au [utas.edu.au]
Troubleshooting & Optimization
Preventing conversion of keto acid to hydroxy acid during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to address a critical challenge in experimental chemistry: preventing the unwanted conversion of keto acids to their corresponding hydroxy acids during extraction and analysis. Our focus is on maintaining the chemical integrity of your target analytes to ensure accurate and reproducible results.
Introduction: The Challenge of Keto Acid Instability
Keto acids are pivotal intermediates in numerous metabolic pathways, making their accurate quantification essential for research in metabolic disorders, drug development, and biochemistry.[1] However, the electrophilic nature of the ketone's carbonyl carbon makes it susceptible to nucleophilic attack, including reduction to a secondary alcohol (a hydroxy acid). This transformation can occur during sample handling, extraction, and storage, leading to significant underestimation of the keto acid concentration and the appearance of artifactual hydroxy acid peaks in your analysis.
This guide will walk you through the causative factors behind this conversion and provide field-proven strategies to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction that converts a keto acid to a hydroxy acid?
The conversion is a reduction reaction. The carbonyl group (C=O) of the keto acid is reduced to a hydroxyl group (-OH). This occurs when a reducing agent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] The resulting alkoxide intermediate is then protonated, typically by the solvent or during an acidic workup, to yield the final hydroxy acid.[3][4]
Diagram 1: General Reduction of a Keto Acid
Caption: Recommended workflow for keto acid extraction.
Protocol 2: Derivatization for GC-MS Analysis (Methoximation-Silylation)
This two-step protocol first protects the reactive keto group and then the carboxylic acid group, rendering the analyte stable for GC-MS analysis.
[5]Materials:
-
Dried sample extract from Protocol 1
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Drying: Ensure the extract from Protocol 1 is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas at a low temperature (<30°C). W[1]ater interferes with the silylation reaction.
-
Methoximation Step:
-
Silylation Step:
-
Analysis: The sample is now derivatized, stable, and ready for injection into the GC-MS.
Analytical Verification
To confirm the success of your extraction protocol, it is essential to use an analytical method capable of separating and detecting both the target keto acid and the potential hydroxy acid byproduct.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry (LC-MS) detection, is an excellent technique for separating these polar compounds. D[7][8]eveloping a method that includes a standard for the potential hydroxy acid contaminant will allow you to verify its absence in your final extract.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity but requires derivatization of polar analytes like keto acids. T[6][7]he derivatization protocol described above (Protocol 2) is a standard and effective approach.
Diagram 3: Troubleshooting Logic for Low Analyte Recovery
Caption: A logical workflow for troubleshooting low keto acid recovery.
References
- preventing decarboxylation of beta-keto acids during analysis - Benchchem. BenchChem.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- minimizing degradation of alpha-Ketoisocaproic acid during extraction - Benchchem. BenchChem.
- pH Dependence of the Aqueous Photochemistry of α-Keto Acids - ACS Publications. ACS Publications.
- Keto and pH Balance Guide: Does Keto Affect Acid Levels? - Wellness Hub. Wellness Hub.
- 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts.
- Scheme of the separation and purification for different ratios of keto... - ResearchGate. ResearchGate.
- The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
- reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Chemguide.
- Technical Support Center: Mass Spectrometry of Keto Acids - Benchchem. BenchChem.
- pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria - PubMed. PubMed.
- Application Notes and Protocols for the GC-MS Analysis of Keto Acids - Benchchem. BenchChem.
- Decarboxylation - Master Organic Chemistry. Master Organic Chemistry.
- Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - MDPI. MDPI.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. The Royal Society of Chemistry.
- No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Shimadzu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
Technical Support Center: Improving Recovery Rates of Polar Pyridine Metabolites in SPE
Welcome to the technical support center dedicated to overcoming the challenges associated with the solid-phase extraction (SPE) of polar pyridine metabolites. Researchers and drug development professionals often encounter significant difficulties in achieving high, reproducible recovery for these compounds. The inherent polarity and pH-dependent charge of the pyridine moiety demand a nuanced approach that goes beyond standard reversed-phase methodologies.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed to enhance your experimental success. We will explore the mechanisms behind common failures and present robust solutions grounded in chromatographic principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the SPE workflow for polar pyridine metabolites in a direct question-and-answer format.
Question 1: My recovery is extremely low. My polar pyridine metabolite doesn't seem to be retained by my reversed-phase (e.g., C18, C8) SPE cartridge.
Answer: This is the most common issue when working with polar analytes. Reversed-phase SPE relies on hydrophobic (non-polar) interactions to retain compounds.[1] Polar metabolites, by their nature, have a stronger affinity for the polar aqueous sample matrix than for the non-polar sorbent, leading to poor retention and low recovery.[2] While the pyridine ring has some non-polar character, the presence of polar functional groups (often introduced during metabolism) and the high water solubility of the molecule prevent effective binding to C18 sorbents.[3]
Core Problem: The retention mechanism is mismatched with the analyte's properties.
Solutions:
-
Change the Retention Mechanism: The most effective solution is to switch to a sorbent that utilizes a different, more appropriate retention mechanism.
-
Mixed-Mode Cation Exchange (MCX): This is often the ideal choice. Pyridine contains a basic nitrogen atom that can be protonated (positively charged) under acidic conditions.[4] MCX sorbents feature both reversed-phase chains and cation-exchange groups (e.g., sulfonate groups).[5][6] This dual retention mechanism allows you to bind the metabolite via strong ionic interactions, which are far more effective for charged polar molecules than hydrophobic interactions alone.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your metabolite is highly polar but neutral or zwitterionic, HILIC is an excellent alternative.[8][9] HILIC uses a polar stationary phase (like silica or diol) and a high-organic mobile phase.[10][11] Retention occurs through partitioning of the analyte into a water-enriched layer on the surface of the polar sorbent.[10]
-
-
Sample Pre-treatment is Critical:
-
For Mixed-Mode Cation Exchange: You must adjust the pH of your sample to be at least 2 pH units below the pKa of the pyridine nitrogen. This ensures >99% of your metabolite is in its positively charged, protonated form, enabling strong retention on the cation-exchange sorbent.[1]
-
For HILIC: Your sample must be dissolved in a high concentration of organic solvent (typically >80% acetonitrile) to promote partitioning and retention.[9] This often requires an evaporation and reconstitution step.
-
Question 2: I'm losing my analyte during the wash step. What's going wrong?
Answer: Losing the analyte during the wash step indicates that the interactions between your metabolite and the sorbent are too weak to withstand the wash solvent. This can happen for two primary reasons: the wrong wash solvent is being used, or the initial retention was not strong enough.
Solutions:
-
Optimize the Wash Solvent for Mixed-Mode SPE: The power of mixed-mode SPE lies in the ability to perform orthogonal washes.
-
Polar/Aqueous Wash: After loading your sample onto an MCX sorbent (under acidic conditions), use an acidic aqueous wash (e.g., 2% formic acid in water). This will disrupt the binding of very polar, neutral, or acidic interferences without affecting the strong ionic bond holding your positively charged pyridine metabolite.
-
Non-Polar/Organic Wash: Follow the aqueous wash with an organic solvent like methanol or acetonitrile. This will remove non-polar interferences that are retained by the reversed-phase component of the sorbent. Your charged analyte will remain bound by the much stronger ionic interaction.[7]
-
-
Ensure Proper Sample Loading Conditions: Revisit the pH adjustment of your sample before loading. If the pH is too high, a fraction of your pyridine metabolite will be in its neutral form and will not be retained by ion exchange, making it susceptible to being washed away.
Question 3: I've successfully retained my analyte, but now I can't get it off the cartridge during elution.
Answer: This problem signifies that your elution solvent is not strong enough to disrupt the powerful analyte-sorbent interactions. This is a frequent occurrence with the strong ionic bonds in mixed-mode cation exchange.
Core Problem: The elution solvent fails to break the primary retention mechanism.
Solutions:
-
For Mixed-Mode Cation Exchange: To elute a positively charged analyte, you must neutralize that charge.
-
Use a Basic Elution Solvent: The elution solvent must have a pH at least 2 units above the pKa of the pyridine nitrogen. This deprotonates the metabolite, neutralizing its positive charge and breaking the ionic bond with the sorbent.[7] A common and highly effective elution solvent is 5% ammonium hydroxide in methanol.[12] The methanol addresses any residual hydrophobic interactions, while the ammonium hydroxide neutralizes the charge for efficient elution.
-
-
For HILIC: Elution strength in HILIC is driven by polarity.
-
Increase the Elution Solvent Polarity: To elute an analyte from a HILIC sorbent, you must increase the aqueous content of the elution solvent.[8][11] A gradient from high organic to high aqueous is used to elute compounds in order of increasing polarity. If your analyte is stuck, you need a stronger (more aqueous) solvent.
-
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental difference between reversed-phase, mixed-mode, and HILIC SPE?
-
A: They rely on different chemical principles. Reversed-phase uses a non-polar sorbent to retain analytes from a polar sample via hydrophobic interactions.[13] Mixed-mode combines two mechanisms, typically reversed-phase and ion-exchange, on a single sorbent for enhanced selectivity.[5][6] HILIC uses a polar sorbent and a mostly organic sample to retain polar analytes through hydrophilic partitioning.[9]
-
-
Q: How do I choose between a strong cation exchange (SCX) and a weak cation exchange (WCX) sorbent?
-
A: The choice depends on the pKa of your analyte and the pH control you need. Strong cation exchangers (like those with sulfonic acid groups) are negatively charged across the entire pH range.[1] Weak cation exchangers (with carboxylic acid groups) are only charged at a pH above their pKa (~4-5). For pyridine metabolites, which require a very low pH for protonation, an SCX sorbent is almost always the more robust and reliable choice.
-
-
Q: Can I inject my basic elution solvent (e.g., 5% NH₄OH in MeOH) directly onto my reversed-phase HPLC/UPLC column?
-
A: Historically, this was discouraged due to potential damage to traditional silica-based columns at high pH. However, many modern columns are designed to be stable at higher pH ranges. While direct injection is possible, the high percentage of organic solvent and the extreme pH can cause poor peak shape for early-eluting compounds.[12] The standard best practice is to evaporate the basic elution solvent and reconstitute the dried extract in a mobile phase-compatible solution (e.g., 10% acetonitrile in water with 0.1% formic acid) for optimal chromatographic performance.[12]
-
Data Presentation & Sorbent Selection
Choosing the correct SPE sorbent is the most critical step in method development. The following table summarizes the key characteristics of each major class.
Table 1: Comparison of SPE Sorbent Chemistries for Polar Pyridine Metabolites
| Sorbent Type | Primary Retention Mechanism(s) | Ideal Analyte Properties | Advantages | Disadvantages |
| Reversed-Phase (C18) | Hydrophobic (van der Waals forces)[1] | Non-polar to moderately polar compounds. | Good for removing very polar interferences (salts). | Very poor retention for most polar pyridine metabolites.[2] |
| Mixed-Mode Cation Exchange (MCX) | Ion-Exchange & Hydrophobic[5][6] | Polar, basic (cationic) compounds. | High selectivity, strong retention, allows for rigorous, orthogonal washes. | Requires precise pH control of sample and elution solvent. |
| HILIC | Hydrophilic Partitioning[9][10] | Very polar, neutral, or zwitterionic compounds. | Excellent retention for compounds that are unretainable by reversed-phase. | Requires sample to be in high organic solvent; sensitive to water content. |
Visual Workflow: Sorbent Selection Decision Tree
The following diagram provides a logical pathway for selecting the appropriate SPE strategy for your polar pyridine metabolite.
Caption: Decision tree for SPE sorbent selection.
Experimental Protocol: A Robust Method for Polar Pyridine Metabolites
This protocol details a generic yet powerful method using a polymer-based mixed-mode strong cation exchange (MCX) sorbent. This approach is highly effective for extracting polar, basic compounds from complex biological matrices like plasma or urine.[7]
Protocol 1: Mixed-Mode Strong Cation Exchange (MCX) SPE
-
Sample Pre-treatment:
-
Thaw your biological sample (e.g., 1 mL of plasma).
-
Acidify the sample by adding an appropriate acid (e.g., add 20 µL of formic acid or dilute 1:1 with 4% phosphoric acid).
-
Vortex to mix. The final pH should be < 4 to ensure the pyridine metabolite is fully protonated. Verify with a pH meter during method development.
-
-
Condition Sorbent:
-
Place a 30 mg / 1 mL MCX SPE cartridge on a vacuum manifold.
-
Pass 1 mL of methanol through the sorbent. This wets the polymeric material and activates the C18 chains.[14]
-
-
Equilibrate Sorbent:
-
Pass 1 mL of reagent-grade water (acidified to the same pH as the sample, e.g., with 2% formic acid) through the sorbent. This prepares the sorbent environment for the sample. Do not let the sorbent go dry.[15]
-
-
Load Sample:
-
Load the pre-treated sample from step 1 onto the cartridge.
-
Apply a slow, steady vacuum to pull the sample through at a rate of ~1 drop per second. A slow flow rate is crucial for ensuring adequate interaction time between the analyte and the sorbent.
-
-
Wash 1 (Polar Interferences):
-
Wash the sorbent with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water).
-
This step removes salts, urea, and other highly polar, non-basic interferences.
-
-
Wash 2 (Non-Polar Interferences):
-
Wash the sorbent with 1 mL of methanol.
-
This step removes non-polar lipids and other hydrophobically-bound interferences. Your positively charged analyte will remain bound to the strong cation exchanger.
-
-
Elute Analyte:
-
Place clean collection tubes inside the manifold.
-
Apply 1 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol). Allow the solvent to soak in the sorbent bed for 30-60 seconds before applying a vacuum.
-
Pull the eluate through slowly to ensure complete disruption of the ionic bond and solubilization of the analyte.
-
-
Post-Elution Processing:
-
Evaporate the basic eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of mobile phase-compatible solution for LC-MS analysis.
-
References
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
-
What is Solid Phase Extraction (SPE)? Organomation. [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Environmental Science and Pollution Research. [Link]
-
What is Solid-Phase Extraction? Phenomenex. [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. [Link]
-
Optimization of SPME coating characteristics for metabolomics and targeted analysis with LC/MS. CORE. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. Agilent. [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. PMC. [Link]
-
Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. University of Twente Research Information. [Link]
-
Recovering the metabolome. SlideShare. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
A Brief View on Pyridine Compounds. Open Access Journals. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. organomation.com [organomation.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of Amphoteric Pyridine Metabolites
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: pH Optimization & Troubleshooting for Pyridine Metabolites (Nicotinic Acid, Nicotinamide, Cotinine, etc.)
Introduction: The "Zwitterion Trap"
Welcome. If you are here, you are likely seeing low recovery, poor reproducibility, or "ghost" peaks when analyzing pyridine metabolites.
The core issue is not your technique; it is the chemistry. Pyridine metabolites like Nicotinic Acid (Niacin) are amphoteric . They possess a basic nitrogen (pyridine ring) and an acidic functional group (carboxylic acid).[1][2][3] This creates a "Zwitterion Trap"—a pH range where the molecule has a net neutral charge but is highly polar and insoluble in organic solvents, making standard Liquid-Liquid Extraction (LLE) fail.
This guide moves beyond generic protocols to specific, chemically grounded solutions for extracting these "shapeshifting" molecules.
Module 1: The Theory (Understanding the Species)
Q: Why does a pH shift of 0.5 units ruin my recovery?
A: You are likely operating near the pKa of the pyridine nitrogen. For amphoteric pyridines, the charge state changes distinctively across the pH scale. To extract effectively, you must force the molecule into a single charge state (for Ion Exchange SPE) or a neutral state (for Reversed-Phase SPE/LLE), avoiding the zwitterionic middle ground where solubility is unpredictable.
Key pKa Values:
-
Nicotinic Acid: pKa₁ ≈ 2.0 (Carboxyl), pKa₂ ≈ 4.8 (Pyridine N).
-
Nicotinamide: pKa ≈ 3.3 (Pyridine N). Amide is neutral.
-
Cotinine: pKa ≈ 4.5 (Pyridine N).
Visualizing the Charge State
The diagram below illustrates the species distribution for Nicotinic Acid. Note the "Zwitterion Zone" between pH 2.0 and 4.8.
Figure 1: Charge state transitions of Nicotinic Acid. Effective extraction requires avoiding the yellow "Zwitterion Zone" for LLE, or exploiting the red zone for Cation Exchange SPE.
Module 2: Solid Phase Extraction (SPE) – The Gold Standard
Q: Which SPE sorbent should I use? HLB, MCX, or MAX?
A: For pyridine metabolites, Mixed-Mode Cation Exchange (MCX) is the superior choice.
-
Why? The pyridine nitrogen is a reliable "handle." By acidifying the sample (pH < 3), you protonate the nitrogen, giving it a positive charge. This allows you to "lock" the molecule onto the MCX sorbent using ionic retention, while washing away interferences with 100% organic solvent (which would wash away the analyte on a standard C18/HLB cartridge).
Protocol: The "Lock and Key" Method (MCX)
Target: Nicotinic Acid, Nicotinamide, Cotinine
| Step | Solvent/Buffer | Mechanism (The "Why") |
| 1. Sample Prep | Dilute Plasma 1:1 with 4% H₃PO₄ | Acidifies to pH ~1-2. Breaks protein binding and fully protonates the pyridine ring (Charge: +1). |
| 2. Condition | MeOH then H₂O | Activates the hydrophobic chains and wets the pores. |
| 3. Load | Acidified Sample | The Lock: The positively charged pyridine binds to the sulfonate groups (SO₃⁻) on the sorbent. |
| 4. Wash 1 | 2% Formic Acid (aq) | Removes proteins and polar interferences. Analyte stays locked (Ionic).[4] |
| 5. Wash 2 | 100% Methanol | Critical Step: Removes hydrophobic neutrals and phospholipids. Analyte stays locked (Ionic).[4] Note: This step is impossible on C18. |
| 6. Elute | 5% NH₄OH in MeOH | The Key: High pH (>10) deprotonates the pyridine nitrogen, neutralizing the charge. The ionic bond breaks, releasing the analyte.[5] |
Troubleshooting SPE Recovery
-
Issue: Low recovery of Nicotinic Acid.
-
Cause: During elution (pH > 10), Nicotinic Acid becomes Anionic (COO-). If the sorbent has any anion-exchange character (impurities) or if the organic solvent isn't strong enough, it may stick.
-
Fix: Ensure the elution solvent is fresh . Ammonia evaporates, lowering pH.
-
Module 3: Liquid-Liquid Extraction (LLE) – The Hard Way
Q: Can I use LLE? I don't have SPE equipment.
A: It is difficult but possible. Standard LLE (e.g., Ethyl Acetate at neutral pH) often yields <30% recovery for zwitterions because they remain too polar.
The Fix: Ion-Pair LLE
You must neutralize the charge or mask it. Since you cannot neutralize both groups of a zwitterion simultaneously, you use Ion-Pairing .
Protocol:
-
Adjust pH: Acidify sample to pH 2.0 (Pyridine is +).
-
Add Ion-Pair Reagent: Add Sodium Heptane Sulfonate (approx. 5-10 mM).
-
Extract: Use Chloroform/Isopropanol (3:1) . The complex partitions into the organic phase.
-
Warning: Ion-pair reagents are "sticky" and can suppress ionization in LC-MS. Use this only if SPE is unavailable.
Module 4: LC-MS/MS Troubleshooting
Q: My peaks are tailing or splitting.
A: This is a classic pH mismatch between your injection solvent and mobile phase.
-
Scenario: You eluted from MCX using 5% NH₄OH (pH 11) and injected directly.
-
The Conflict: Your Mobile Phase A is likely 0.1% Formic Acid (pH 2.7) .
-
Result: The basic plug of sample travels down the column, locally distorting the pH. The analyte toggles between ionized and neutral states, causing peak splitting.
-
Solution: Evaporate the eluate to dryness and reconstitute in Mobile Phase A .
Decision Logic: Selecting the Right Workflow
Figure 2: Decision tree for selecting the extraction methodology based on metabolite properties.
References
-
Waters Corporation. (2023). Oasis MCX Extraction Protocols for Basic Compounds. Waters Application Notes. Link
-
PubChem. (2024). Nicotinic Acid (Compound Summary).[1][3] National Library of Medicine. Link
-
Agilent Technologies. (2022). Solid Phase Extraction (SPE) Method Development Guide. Agilent Technical Support. Link
-
Biotage. (2023). Optimization of Mixed-Mode SPE for Amphoteric Drugs. Biotage Blog/Knowledge Base. Link
-
ResearchGate. (2021). pKa values of pyridine metabolites and extraction efficiency.Link
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. welch-us.com [welch-us.com]
- 7. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways [mdpi.com]
Technical Support Center: Minimizing Ion Suppression for 4-oxo-4-(3-pyridyl)butanoic acid
Welcome to the Advanced Applications Support Hub. Ticket ID: OPBA-ION-SUP-001 Status: Resolved Agent: Senior Application Scientist
You are experiencing signal loss or variability when analyzing 4-oxo-4-(3-pyridyl)butanoic acid (often referred to as OPBA , keto-acid , or a primary metabolite of the tobacco-specific nitrosamine NNK ).
This molecule presents a classic "perfect storm" for ion suppression:
-
High Polarity: It elutes near the void volume in standard Reverse Phase (RP) chromatography.
-
Amphoteric Nature: It contains a basic pyridine ring (pKa ~5.2) and an acidic carboxyl tail (pKa ~4.8), complicating retention.
-
Matrix Co-elution: In urine or plasma, it co-elutes with salts, urea, and phospholipids that suppress electrospray ionization (ESI).
This guide provides a self-validating workflow to eliminate these issues.
Part 1: Chromatography Optimization (The "Retention" Strategy)
The Problem: In standard C18 chromatography, OPBA elutes too early (
The Solution: You must shift the analyte away from the void volume. We recommend Hydrophilic Interaction Liquid Chromatography (HILIC) over Reverse Phase for this specific metabolite.
Protocol A: HILIC Implementation (Recommended)
HILIC retains polar compounds using a water layer on a polar stationary phase. It uses high-organic mobile phases, which enhances ESI desolvation efficiency.
| Parameter | Specification | Rationale |
| Column | Bare Silica or Zwitterionic (ZIC-HILIC) | Provides strong retention for the polar carboxyl and pyridine groups. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) | Buffering is critical to stabilize the ionization state of the amphoteric molecule. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content is required for HILIC retention.[1] |
| Gradient | 95% B to 60% B over 5-8 mins | Starts high organic to retain the polar analyte, then increases water to elute. |
| Injection Solvent | 90% ACN / 10% Buffer | Crucial: Injecting in high water content will cause peak broadening/breakthrough in HILIC. |
Protocol B: Specialized Reverse Phase (Alternative)
If you must use RP (e.g., for simultaneous analysis of less polar metabolites), standard C18 is insufficient.
-
Column: Pentafluorophenyl (PFP) or Polar-Embedded C18.
-
Mechanism: PFP phases offer pi-pi interactions with the pyridine ring, increasing retention beyond simple hydrophobicity.
Part 2: Sample Preparation (The "Cleanup" Strategy)
The Problem: Protein precipitation (PPT) leaves phospholipids and salts in the sample. These are the primary drivers of ion suppression.
The Solution: Use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
-
Why? You can exploit the pyridine nitrogen. By lowering the pH, the pyridine becomes positively charged (
) and binds to the cation exchange sorbent, allowing you to wash away neutrals and acids.
Validated MCX SPE Protocol
Prerequisite: Acidify sample (Urine/Plasma) with 2% Formic Acid to pH < 3.
-
Condition: Methanol followed by 0.1M HCl.
-
Load: Acidified sample (Pyridine is positively charged; binds to sorbent).
-
Wash 1 (Aqueous): 0.1M HCl (Removes salts/proteins).
-
Wash 2 (Organic): 100% Methanol (Removes neutral matrix/phospholipids). Crucial step for minimizing suppression.
-
Elute: 5% Ammonium Hydroxide in Methanol.
Part 3: Mass Spectrometry & Internal Standards
The Problem: Even with good chromatography, some matrix effects are inevitable in biological fluids. The Solution: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes exactly with the analyte.
-
Ionization Mode: Positive ESI (
).-
Although it has a carboxylic acid, the pyridine nitrogen is a stronger proton acceptor in the gas phase.
-
-
Internal Standard: Use [Pyridine-D4]-4-oxo-4-(3-pyridyl)butanoic acid .
-
Do not use a generic structural analog. Only a deuterated or C13-labeled version of the exact molecule can compensate for ionization competition in the source.
-
Part 4: Troubleshooting & FAQs
Q: My peak shape is splitting in HILIC mode. Why? A: This is almost always a solvent mismatch. If you dissolve your SPE residue in 100% aqueous mobile phase and inject it onto a HILIC column (which is 95% Acetonitrile), the water acts as a "strong solvent" plug, carrying the analyte too fast.
-
Fix: Reconstitute your sample in 90% Acetonitrile / 10% Water .
Q: I have low recovery after MCX SPE. A: Check your Elution pH. The pyridine ring needs to be deprotonated to release.
-
Fix: Ensure your elution solvent is fresh 5% Ammonium Hydroxide in Methanol . Ammonia is volatile; if the solution is old, the pH may have dropped, preventing elution.
Q: Can I just use "Dilute and Shoot"? A: Only if you have a highly sensitive triple quadrupole and are willing to accept higher limits of detection (LOD). For quantitative work on low-level metabolites, the salt load from urine will eventually foul the source and cause signal drift. SPE is recommended for robustness.
Decision Matrix: Method Selection
References
-
Hecht, S. S., et al. (2014). "Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid." Chemical Research in Toxicology.
- Bernert, J. T., et al. (2005). "Comparison of the solid-phase extraction of tobacco-specific nitrosamines and their metabolites." Journal of Chromatography B. (Validates MCX usage for pyridine-containing metabolites).
-
Waters Corporation. (2020). "Oasis MCX Extraction Protocol for Basic Compounds." Waters Application Notes.
- Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds." Analytical and Bioanalytical Chemistry. (Theoretical basis for HILIC retention of polar acids).
Sources
Validation & Comparative
A Comparative Guide to Biomarkers of NNK Uptake: Focusing on 4-oxo-4-(pyridin-3-yl)butanoic acid (OPBA)
This guide provides an in-depth comparison of urinary biomarkers for assessing human uptake of the potent, tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). We will focus on 4-oxo-4-(pyridin-3-yl)butanoic acid (OPBA), a key indicator of NNK's metabolic activation, and compare its utility and performance against the more established biomarker, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This document is intended for researchers, toxicologists, and drug development professionals engaged in tobacco product assessment and cancer research.
The Critical Role of Biomarkers in Understanding NNK Exposure
NNK, a nitrosamine derived from nicotine, is classified as a Group 1 human carcinogen and is strongly implicated in the development of lung adenocarcinoma.[1] Upon entering the body, NNK undergoes extensive metabolism, leading to detoxification and excretion, or metabolic activation to DNA-damaging intermediates that can initiate carcinogenesis.[2][3] Accurately quantifying an individual's uptake and metabolic handling of NNK is therefore crucial for assessing cancer risk and evaluating the potential harm of different tobacco and nicotine products. Urinary biomarkers are the preferred non-invasive method for this assessment.
The Metabolic Fate of NNK: Activation vs. Detoxification
The biological impact of NNK is dictated by the balance between two primary metabolic routes: carbonyl reduction (a detoxification pathway) and α-hydroxylation (the metabolic activation pathway).[2][4]
-
Carbonyl Reduction (Detoxification): This pathway converts NNK to NNAL, which is then often conjugated with glucuronic acid (forming NNAL-Gluc) and excreted. The sum of NNAL and NNAL-Gluc, known as "total NNAL," is a widely accepted biomarker of NNK uptake.[5][6]
-
α-Hydroxylation (Metabolic Activation): This pathway, catalyzed by cytochrome P450 enzymes (CYPs), is responsible for NNK's carcinogenicity.[1][2] It generates unstable intermediates that form DNA adducts. The stable end-products of this activation pathway are 4-oxo-4-(3-pyridyl)butanoic acid (OPBA, also known as keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid).[5][7]
Measuring OPBA and hydroxy acid provides a direct window into the extent of carcinogenic activation of NNK, an insight not available from NNAL measurements alone.
Caption: Metabolic pathways of NNK leading to detoxification (NNAL) and activation (OPBA).
A Critical Consideration: The Nicotine Confounder
A significant challenge in using OPBA and hydroxy acid as specific biomarkers for NNK is that they are also produced during the metabolism of nicotine.[7][8] Therefore, in individuals using any form of nicotine, measuring total urinary OPBA will overestimate the contribution from the carcinogen NNK.
To overcome this, a robust experimental approach utilizes deuterium-labeled NNK ([pyridine-D₄]NNK).[5][9] By administering a known amount of [D₄]NNK and subsequently measuring the labeled metabolites ([D₄]OPBA and [D₄]hydroxy acid) in urine, researchers can specifically and accurately quantify the portion derived exclusively from NNK metabolic activation.[7]
Comparative Analysis: OPBA vs. NNAL
The choice of biomarker depends on the research question. While NNAL is an excellent measure of total NNK uptake, OPBA provides a more nuanced view of the carcinogenic risk by quantifying the activation pathway.
| Feature | 4-oxo-4-(pyridin-3-yl)butanoic acid (OPBA) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) |
| What It Measures | Metabolic activation of NNK. | Total uptake (exposure) to NNK. |
| Metabolic Pathway | End-product of the α-hydroxylation pathway.[5] | Product of the carbonyl reduction pathway.[4] |
| Biological Half-life | Shorter; reflects more recent activation events. | Long (10-45 days); reflects chronic or intermittent exposure.[10][11] |
| Specificity to NNK | Low. Also a significant metabolite of nicotine.[8] Requires isotopic labeling for specific measurement.[7] | High. Considered tobacco-specific.[6] |
| Typical Urinary Levels (Smokers) | Significantly higher than NNAL. The sum of [D₄]keto acid and [D₄]hydroxy acid averaged ~4.0 nmol/24h in one study.[5] | Lower than OPBA. Total [D₄]NNAL averaged ~0.5 nmol/24h in the same study.[5] |
| Primary Utility | Assessing individual differences in carcinogenic activation; potential indicator of cancer risk.[5] | Reliable indicator of exposure to tobacco smoke and NNK across populations.[12][13] |
Experimental data clearly shows that metabolic activation is a quantitatively significant pathway. In a study involving smokers who consumed cigarettes with added [pyridine-D₄]NNK, the urinary amount of NNK-derived activation metabolites ([D₄]OPBA + [D₄]hydroxy acid) was approximately 8-fold higher than the detoxification metabolite ([D₄]NNAL).[5] This underscores the importance of measuring the activation pathway to fully understand NNK's carcinogenic potential.
Experimental Protocol: Quantification of NNK-Derived OPBA in Urine
This section outlines a validated, self-validating workflow for the sensitive quantification of NNK-derived OPBA in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on methodologies that use isotopic labeling to ensure specificity.[7][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NNK - Wikipedia [en.wikipedia.org]
- 3. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 7. Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Levels of Three Tobacco Smoke Exposure Biomarkers in Children of Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population estimates of biomarkers of exposure to carbon monoxide, nicotine, and NNK in smokers and non-smokers - Article (Preprint v1) by Felix Ayala-Fierro et al. | Qeios [qeios.com]
- 13. Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012 [tobaccoinduceddiseases.org]
A Researcher's Guide: Comparing ELISA and LC-MS for the Quantification of Tobacco Metabolites
For researchers in toxicology, epidemiology, and drug development, the accurate measurement of tobacco metabolites is critical for assessing exposure, understanding metabolic pathways, and evaluating the efficacy of smoking cessation programs. Nicotine itself is transient, but its metabolites, particularly cotinine, serve as reliable and longer-lasting biomarkers. The choice of analytical technique is a pivotal decision that impacts the sensitivity, specificity, and validity of experimental data. This guide provides an in-depth comparison of two predominant analytical platforms: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to help you select the optimal method for your research needs.
The Metabolic Fate of Nicotine: From Inhalation to Biomarker
Upon entering the bloodstream, nicotine is extensively metabolized, primarily in the liver.[1] Approximately 70-80% of nicotine is converted to cotinine, a process initiated by the cytochrome P450 enzyme CYP2A6.[1][2][3][4] This initial step involves the 5'-oxidation of nicotine to a nicotine-Δ1'(5')-iminium ion, which is subsequently oxidized to cotinine by aldehyde oxidase.[1][2] Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine (3HC).[2][3]
Due to its longer biological half-life (approximately 16-20 hours compared to 2 hours for nicotine), cotinine is the preferred biomarker for quantifying tobacco exposure.[5][6][7] Its concentration in biological fluids like plasma, urine, and saliva provides a clear and integrated picture of an individual's exposure to nicotine over the preceding days.
Technology Deep Dive 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA has been a workhorse in biological quantification for decades, valued for its simplicity and cost-effectiveness.[8] For small molecules like cotinine, the most common format is the Competitive ELISA .
Principle of Competitive ELISA: In this setup, a microplate is coated with antibodies specific to cotinine. The sample containing an unknown amount of cotinine is added to the wells along with a fixed amount of enzyme-labeled cotinine (e.g., cotinine-HRP conjugate). The cotinine in the sample and the enzyme-labeled cotinine "compete" for the limited antibody binding sites on the plate.[6][7] After an incubation period, the plate is washed to remove unbound components. A substrate is then added, which reacts with the enzyme to produce a colored product. The key principle is that the signal intensity is inversely proportional to the amount of cotinine in the sample: a higher concentration of cotinine in the sample results in less binding of the enzyme-conjugate and thus a weaker color signal.[6][7]
Advantages:
-
High Throughput: The 96-well plate format is ideal for screening a large number of samples simultaneously.[9]
-
Cost-Effective: ELISA kits are generally less expensive per sample compared to mass spectrometry.[10]
-
Ease of Use: Protocols are straightforward and do not require highly specialized instrumentation or personnel.[9][11]
Limitations:
-
Cross-Reactivity: The specificity of an ELISA is entirely dependent on the antibody used. Antibodies raised against cotinine may cross-react with structurally similar molecules, such as other nicotine metabolites (e.g., trans-3'-hydroxycotinine), leading to an overestimation of the cotinine concentration.[11][12]
-
Matrix Effects: Components in complex biological samples (urine, plasma) can interfere with the antibody-antigen binding, potentially skewing results.[9]
-
Limited Dynamic Range: ELISA often has a narrower quantification range compared to instrumental methods, which may require sample dilution and re-testing.[11][13]
Technology Deep Dive 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity.[8][14]
Principle of LC-MS/MS: This technique physically separates, identifies, and quantifies molecules in a two-step process.
-
Liquid Chromatography (LC): The sample is first injected into an LC system. It passes through a column packed with a stationary phase. As the mobile phase flows through, different components of the sample mixture are separated based on their chemical properties (e.g., polarity, size).[15] This separation is crucial as it resolves the target analyte from other metabolites and matrix components before they reach the detector.
-
Tandem Mass Spectrometry (MS/MS): The separated components from the LC column enter the mass spectrometer. In the ion source, molecules are ionized (given a charge). The first mass analyzer (Q1) is set to select only ions with the specific mass-to-charge ratio (m/z) of the parent molecule (e.g., cotinine). These selected ions are then fragmented in a collision cell (Q2). The second mass analyzer (Q3) detects specific fragment ions (product ions) that are characteristic of the parent molecule.[16] This parent-product ion transition is highly specific and forms the basis for confident quantification, even at trace levels.[17]
Advantages:
-
Superior Specificity: By selecting for both a specific parent ion mass and a specific product ion mass, LC-MS/MS provides unequivocal identification of the analyte, virtually eliminating concerns of cross-reactivity.[8][10]
-
Excellent Sensitivity: LC-MS/MS can detect and quantify molecules at picogram or even femtogram levels, making it ideal for studies involving low exposure levels (e.g., passive smoking).[8][13]
-
Multiplexing Capability: A single analytical run can be configured to measure multiple analytes simultaneously (e.g., cotinine, anabasine, nornicotine, 3HC) by programming the mass spectrometer to monitor different mass transitions.[18][19]
-
Wide Dynamic Range: The method typically offers a linear range of quantification spanning several orders of magnitude.[8]
Limitations:
-
Matrix Effects: While LC separation helps, co-eluting compounds from the sample matrix (like salts and phospholipids) can still interfere with the ionization process in the MS source, leading to signal suppression or enhancement.[20][21][22][23] This is a critical parameter that must be assessed during method development and is often mitigated by using stable isotope-labeled internal standards.[20][24]
-
Cost and Complexity: The initial instrument purchase and ongoing maintenance are significantly more expensive than ELISA equipment. Operation requires highly trained personnel.[8][10]
-
Lower Throughput (Historically): While modern systems with rapid chromatography (UPLC) and autosamplers have greatly improved throughput, sample preparation can still be more labor-intensive than a typical ELISA workflow.[25]
Head-to-Head Comparison: Performance Metrics
The choice between ELISA and LC-MS/MS often comes down to a trade-off between the required analytical rigor and available resources. The table below summarizes key performance metrics based on published data and commercially available kits.
| Parameter | Competitive ELISA | LC-MS/MS | Advantage |
| Principle | Immuno-enzymatic, inverse signal | Physicochemical separation & mass detection | LC-MS/MS (Higher Specificity) |
| Specificity | Dependent on antibody; potential for cross-reactivity with other metabolites.[12] | Very high; based on unique mass-to-charge ratio and fragmentation pattern.[8][10] | LC-MS/MS |
| Sensitivity (LOQ) | ~0.2 to 5 ng/mL in biological matrices.[26][27][28] | ~0.05 to 0.5 ng/mL in biological matrices.[5][29][30] | LC-MS/MS |
| Dynamic Range | Narrow (typically 1-2 orders of magnitude).[11] | Wide (typically 3-4 orders of magnitude).[8] | LC-MS/MS |
| Multiplexing | Limited; specialized multiplex kits are available but not for all analytes.[31] | Excellent; can simultaneously quantify nicotine and multiple metabolites in a single run.[18] | LC-MS/MS |
| Throughput | High; 96-well format allows for many samples per run. | Moderate to High; modern UPLC systems have run times of a few minutes per sample.[25][29] | ELISA (for large batches) |
| Cost per Sample | Lower ($5 - $15) | Higher ($30 - $100+) | ELISA |
| Instrumentation Cost | Low (Plate reader) | High (LC-MS/MS system) | ELISA |
| Matrix Effects | Can be significant; interference with antibody binding. | Can be significant; ion suppression/enhancement. Mitigated by chromatography and internal standards.[20][23] | Draw (Both require validation) |
Practical Application: Experimental Workflows
To provide a tangible understanding, below are representative, step-by-step protocols for quantifying cotinine in human serum.
Experimental Protocol 1: Cotinine Competitive ELISA
This protocol is based on a typical commercially available competitive ELISA kit.[6][7]
Methodology:
-
Preparation: Bring all kit reagents, standards, controls, and unknown serum samples to room temperature. Prepare the wash buffer by diluting the provided concentrate with deionized water.
-
Sample/Standard Addition: Pipette 10 µL of each standard, control, and serum sample into the appropriate wells of the anti-cotinine antibody-coated microplate. It is recommended to run all samples in duplicate.
-
Enzyme Conjugate Addition: Add 100 µL of the Cotinine-HRP enzyme conjugate to each well. Gently shake the plate for 10-30 seconds to ensure thorough mixing.
-
Competitive Incubation: Cover the plate and incubate for 60 minutes at room temperature. During this time, the cotinine from the sample and the cotinine-HRP conjugate will compete for binding to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash each well 5-6 times with 300 µL of 1X wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid. This step is critical for reducing background noise.
-
Substrate Addition & Incubation: Add 100 µL of TMB substrate to each well. Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Determine the concentration of cotinine in the samples by interpolating their absorbance values from the standard curve.
Experimental Protocol 2: Cotinine by LC-MS/MS
This protocol describes a common workflow involving protein precipitation followed by LC-MS/MS analysis.
Methodology:
-
Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of serum standards, controls, and unknown samples into microcentrifuge tubes. b. Add 10 µL of an internal standard working solution (e.g., Cotinine-d3 in methanol). The use of a stable isotope-labeled internal standard is a self-validating step that corrects for variability in sample extraction and matrix-induced ion suppression.[20] c. Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins. d. Vortex each tube for 1 minute. e. Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins. f. Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: a. Chromatography: Inject 5 µL of the prepared sample onto a suitable LC column (e.g., a C18 reversed-phase column). Perform a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate cotinine from other sample components. b. Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Set the instrument to use Multiple Reaction Monitoring (MRM).
- MRM Transition for Cotinine: Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z 98.0.
- MRM Transition for Cotinine-d3 (IS): Precursor ion (Q1) m/z 180.1 → Product ion (Q3) m/z 101.0.
-
Data Analysis: a. Integrate the chromatographic peak areas for both the cotinine and cotinine-d3 MRM transitions. b. Calculate the peak area ratio (Cotinine Area / Cotinine-d3 Area) for all standards and samples. c. Generate a calibration curve by plotting the peak area ratio versus concentration for the standards. d. Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Choosing the Right Tool for Your Research
The decision to use ELISA or LC-MS/MS should be driven by the specific questions your research aims to answer and the resources at your disposal.
-
Choose ELISA for:
-
Large-scale epidemiological studies or screening applications where cost is a primary constraint.
-
Qualitative or semi-quantitative assessments of high-level tobacco exposure.
-
Laboratories without access to mass spectrometry instrumentation.
-
-
Choose LC-MS/MS for:
-
Studies requiring the highest level of accuracy, precision, and specificity, such as clinical trials or regulatory submissions.[32][33]
-
Quantification of low-level exposure, including passive or second-hand smoke.
-
Research that requires the simultaneous measurement of multiple nicotine metabolites to build a comprehensive metabolic profile.
-
Confirmatory analysis of positive results obtained from an initial ELISA screen.
-
Conclusion
Both ELISA and LC-MS/MS are powerful tools for the quantification of tobacco metabolites. ELISA offers a cost-effective, high-throughput solution suitable for large-scale screening, but its utility is limited by potential cross-reactivity and a narrower dynamic range. LC-MS/MS stands as the definitive gold standard, providing unparalleled sensitivity and specificity that allows for confident and precise quantification of cotinine and a panel of other metabolites. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can make an informed decision, ensuring their data is robust, reliable, and fit for purpose.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
- Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC - NIH.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Allied Academies.
- Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. AACR Journals.
- Nicotine P
- A summary of the advantages and disadvantages of the different ELISA techniques. GeneMedi.
- Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ioniz
- A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC.
- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC.
- Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction.
- Pathways of nicotine metabolism. | Download Scientific Diagram.
- The Impact of Matrix Effects on Mass Spectrometry Results.
- Immunoassays or LC-MS/MS?
- What is ELISA? - Principles, Applications & Advantages. Danaher Life Sciences.
- Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. PubMed.
- ELISA Types: Direct, Indirect, Sandwich, Competitive, Multiplex ELISA. Boster Biological Technology.
- Cotinine ELISA Kits. Biocompare.
- The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial.
- Cotinine ELISA (Microtiter Plate) - Life Technologies (India). Thermo Fisher Scientific.
- Rapid, Sensitive LC–MS-MS Analysis of Nicotine and Metabolites.
- Liquid Chromatography Tandem Mass Spectrometry. myadlm.org.
- Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega.
- Enzyme-linked immunosorbent assay of nicotine metabolites - PMC - NIH.
- Cotinine ELISA Kit Instructions. Neogen.
- Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog.
- Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma.
- Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks.
- Evaluating Analytical Methods for Characterization of Tobacco Products.
- Product Information - Cotinine Direct ELISA Kit. OriGene Technologies.
- Wh
- Cotinine ELISA. Eagle Biosciences.
- Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography–tandem mass spectrometry. Ovid.
- Beyond ELISA: the future of biomarker valid
- Mouse/Rat Cotinine ELISA (SE120083) - Technical Bulletin. Sigma-Aldrich.
- A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Semantic Scholar.
- Cotinine ELISA (SE120039) - Technical Bulletin. Sigma-Aldrich.
- ELISA versus Mass Spectrometry. SpBase.
- Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS.
- Understanding LC/MS/MS. Certara.
- Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. PubMed.
- Cotinine ELISA Kit (ab285286). Abcam.
- ELISA Kit for Cotinine (Cot). Cloud-Clone Corp.
- FDA's guidance on validation and verification of analytical testing methods used for tobacco products. CORESTA.
- Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability. Federal Register.
- The FDA's New Guidance: What It Means for the Tobacco Industry.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.origene.com [cdn.origene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 9. What is an ELISA? | Abcam [abcam.com]
- 10. spbase.org [spbase.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. myadlm.org [myadlm.org]
- 15. eag.com [eag.com]
- 16. certara.com [certara.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nebiolab.com [nebiolab.com]
- 23. longdom.org [longdom.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. ovid.com [ovid.com]
- 26. biocompare.com [biocompare.com]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. bosterbio.com [bosterbio.com]
- 32. coresta.org [coresta.org]
- 33. Federal Register :: Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability [federalregister.gov]
Validated Reference Ranges for Nicotine Metabolites: A Comparative Technical Guide
Executive Summary
In clinical research and toxicology, self-reported smoking status is notoriously unreliable, with discordance rates ranging from 15% to 50% in certain populations. For drug development professionals—particularly those designing stratification protocols for clinical trials—biochemical verification is non-negotiable.
This guide provides validated reference ranges for nicotine metabolites, distinguishing between non-smokers, passive exposure, active smokers, and users of Nicotine Replacement Therapy (NRT). It compares the "Gold Standard" LC-MS/MS methodology against immunoassays and details the metabolic pathways (CYP2A6) that dictate clearance rates.
The Metabolic Landscape: Causality & Biomarkers
To interpret reference ranges accurately, one must understand the metabolic flux. Nicotine is rapidly metabolized, primarily by the liver enzyme CYP2A6 .[1][2]
-
Nicotine (
hours): Too volatile for reliable trough measurement. -
Cotinine (
hours): The primary stable biomarker. It reflects exposure over the past 3–4 days. -
trans-3'-Hydroxycotinine (3-HC): The secondary metabolite.[1][3][4] The ratio of 3-HC to Cotinine (Nicotine Metabolite Ratio, NMR) is the phenotypic marker for CYP2A6 activity.[1][4][5][6]
Pathway Visualization
The following diagram illustrates the metabolic cascade and the specific enzymes involved, highlighting why 3-HC is a proxy for clearance speed.
Figure 1: The CYP2A6-mediated oxidative pathway. 3-HC formation is rate-limited by CYP2A6, making the 3-HC/Cotinine ratio a stable marker of metabolic clearance.[1]
Validated Reference Ranges (The Data Core)
The following data aggregates thresholds from CDC NHANES studies and clinical validation papers. Note that cut-offs are matrix-dependent.
Table 1: Comparative Reference Ranges by Group
| Biomarker | Matrix | Non-Smoker (No Exposure) | Passive Exposure (Secondhand) | Active Smoker (Daily) | NRT / Vaper (Pure Nicotine) |
| Cotinine | Serum/Plasma | < 0.05 ng/mL (LOD) | 0.05 – 3.0 ng/mL | > 10 ng/mL (Range: 10–500+) | > 10 ng/mL |
| Cotinine | Urine | < 5.0 ng/mL | 5.0 – 20 ng/mL | > 50 ng/mL (Often >500) | > 50 ng/mL |
| Anabasine | Urine | < LOD | < LOD | > 3.0 ng/mL | < LOD (Trace) |
| Anatabine | Urine | < LOD | < LOD | > 2.0 ng/mL | < LOD (Trace) |
Critical Nuances for Stratification:
-
The "Grey Zone" (3–10 ng/mL Serum): While >10 ng/mL is the classic clinical cut-off, NHANES data suggests a lower cut-off of ~3.08 ng/mL provides higher sensitivity (96%) for distinguishing light smokers from heavily exposed non-smokers.
-
Racial Variance: Non-Hispanic Black populations often exhibit slower CYP2A6 activity. Consequently, they may have higher serum cotinine levels per cigarette smoked. Clinical trials should adjust cut-offs (e.g., ~5.92 ng/mL ) for these populations to avoid false positives.
-
The NRT/Vaping Confounder: Standard cotinine tests cannot distinguish between a smoker and a patch user. You must validate with Minor Alkaloids (see Section 3).
Distinguishing Sources: The Minor Alkaloids[9]
For drug development, distinguishing a subject on NRT (compliance) from a subject smoking tobacco (non-compliance) is vital.
Anabasine and Anatabine are minor tobacco alkaloids present in the tobacco leaf but removed during the purification of pharmaceutical-grade nicotine (NRT) and most high-quality e-liquids.
-
Smoker: High Cotinine + High Anabasine (>3 ng/mL).
-
NRT User: High Cotinine + Negligible Anabasine.[7]
-
Vaper: High Cotinine + Trace/Negligible Anabasine. (Note: Poor quality e-liquids may contain trace alkaloids, but significantly below combustible tobacco levels).
Analytical Methodology: LC-MS/MS Protocol[10][11][12]
While immunoassays (ELISA) are cheap, they suffer from cross-reactivity and lack the sensitivity for minor alkaloids. Isotope-Dilution LC-MS/MS is the self-validating system required for regulatory submission.
Validated Workflow (High-Throughput)
This protocol utilizes protein precipitation to minimize matrix effects, a common cause of ion suppression in urine analysis.[8]
Reagents:
-
Internal Standards (ISTD): Cotinine-d3, Nicotine-d4, Anabasine-d4.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 9.8).
-
Mobile Phase B: Acetonitrile.[9]
Figure 2: Validated LC-MS/MS sample preparation and analysis workflow.[10] The use of deuterated internal standards corrects for extraction loss and matrix effects.
Quality Control Criteria (Self-Validating System)
-
Linearity:
over the dynamic range (1–500 ng/mL). -
Precision: CV < 15% for QC samples (Low, Mid, High).
-
Ion Ratio: The ratio of Quantifier vs. Qualifier ions must match the standard within ±20% to confirm identity.
Experimental Considerations & NMR
Nicotine Metabolite Ratio (NMR)
The ratio of 3-HC / Cotinine is a stable phenotypic biomarker for CYP2A6 activity.[4][5][6]
-
Slow Metabolizers (NMR < 0.31): Higher plasma nicotine levels per cigarette. often require lower doses of NRT but have higher success rates with patches.
-
Fast Metabolizers (NMR > 0.31): Clear nicotine rapidly. They experience stronger cravings and withdrawal. Clinical data suggests they respond better to Varenicline or high-dose combination NRT than to patches alone.
Stability
-
Urine: Stable at 4°C for 14 days; -20°C for long-term.
-
Serum: Must be separated within 2 hours of collection to prevent equilibration issues, though cotinine itself is thermally stable.
References
-
Centers for Disease Control and Prevention (CDC). (2020). National Health and Nutrition Examination Survey: Cotinine and Hydroxycotinine Laboratory Procedure Manual.Link
-
Benowitz, N. L., et al. (2009). "Nicotine metabolite ratio as a predictor of cigarette consumption." Nicotine & Tobacco Research, 5(5), 621-624. Link
-
Jacob, P., et al. (2011). "Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes." American Journal of Public Health, 101(5), 884-890. Link
-
McGuffey, J. E., et al. (2014).[8] "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids." PLOS ONE. Link
-
Benowitz, N. L., et al. (2008).[3] "Optimal Serum Cotinine Levels for Distinguishing Cigarette Smokers and Nonsmokers Within Different Racial/Ethnic Groups." American Journal of Epidemiology, 169(2), 236–248. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Association of nicotine metabolite ratio and CYP2A6 genotype with smoking cessation treatment in African-American light smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenx-portal.s3.amazonaws.com [phenx-portal.s3.amazonaws.com]
- 6. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 9. ovid.com [ovid.com]
- 10. criver.com [criver.com]
The Specificity of 4-oxo-4-(3-pyridyl)butanoic Acid (OPBA) as a Biomarker for Tobacco Exposure: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to understanding the nuances of tobacco exposure and its associated health risks, the precise measurement of biomarkers is paramount. While cotinine has long been the gold standard, emerging biomarkers offer unique advantages in specificity and application. This guide provides an in-depth comparison of 4-oxo-4-(3-pyridyl)butanoic acid (OPBA), also known as keto acid, with other key biomarkers of tobacco exposure, supported by experimental data and detailed analytical protocols.
Introduction: The Evolving Landscape of Tobacco Exposure Biomarkers
The assessment of tobacco use and exposure relies on the detection of specific biomarkers in biological fluids.[1][2] An ideal biomarker should be specific to tobacco, have a suitable biological half-life, and its levels should correlate with the extent of exposure.[3] For decades, cotinine, the primary metabolite of nicotine, has been the most widely used biomarker due to its longer half-life compared to nicotine.[1][2] However, the increasing use of nicotine replacement therapies (NRTs) and the need to differentiate between sources of nicotine exposure necessitate a more nuanced approach. This guide focuses on OPBA, a downstream metabolite of nicotine, and evaluates its specificity and utility in comparison to established and other emerging biomarkers.
The Metabolic Journey: From Nicotine to OPBA
Understanding the metabolic pathway of nicotine is crucial to appreciating the significance of its various metabolites as biomarkers. Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6.[4][5][6] While the major pathway (70-80%) leads to the formation of cotinine, other metabolic routes exist.[6][7]
One such pathway involves the 2'-hydroxylation of nicotine, which leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (pseudooxynicotine). This intermediate is further metabolized to OPBA.[7][8] It has been established that the conversion of nicotine to OPBA and its subsequent reduction product, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), represents a substantial metabolic pathway in humans.[8][9][10]
It is also critical to note that OPBA is a metabolite of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[11][12][13][14] NNK is a procarcinogen found in tobacco products, and its metabolic activation is a key step in carcinogenesis.[11][14] However, studies have shown that the contribution of nicotine to the overall urinary levels of OPBA is significantly higher than that of NNK.[9][10]
Sources
- 1. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biomarkers of Active and Passive Smoke Exposure [jksrnt.org]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. ClinPGx [clinpgx.org]
- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nicotine degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Oxo-4-(3-pyridyl)-butanal | CAS 76014-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. aacrjournals.org [aacrjournals.org]
Definitive Guide: Inter-individual Variability in CYP2A6 Activity and Keto Acid Excretion
Comparative Analysis of Urinary Keto Acid Profiling vs. Standard Phenotyping
Part 1: Executive Summary
The assessment of Cytochrome P450 2A6 (CYP2A6) activity is a critical component of precision medicine, particularly for drugs like nicotine, cotinine, letrozole, and tegafur.[1] While the Nicotine Metabolite Ratio (NMR) —specifically the ratio of trans-3'-hydroxycotinine (3HC) to cotinine (COT)—remains the industry gold standard for phenotyping, it has limitations in subjects with specific CYP2A6 null alleles or during complex drug-drug interactions (DDIs).
This guide evaluates an emerging orthogonal approach: Urinary Keto Acid Excretion Profiling (specifically focusing on the 2'-oxidation products of nicotine, such as 4-oxo-4-(3-pyridyl)butanoic acid ). We compare this "product" (the Keto Acid Assay) against standard alternatives (NMR and Genotyping) to determine its utility in capturing inter-individual variability that standard markers might miss.
Key Finding: While the Standard NMR is superior for high-throughput screening of Extensive Metabolizers (EM), the Keto Acid Assay offers critical resolution for Poor Metabolizers (PM) and acts as a sensitive biomarker for "metabolic shunting" when the primary 5'-oxidation pathway is compromised.
Part 2: Mechanistic Foundation
To understand the utility of keto acid excretion, we must dissect the bifurcation in CYP2A6-mediated metabolism.
The Metabolic Bifurcation: 5'-Oxidation vs. 2'-Oxidation
CYP2A6 exhibits significant genetic polymorphism (e.g., CYP2A64 deletion, CYP2A69 reduced activity).
-
Major Pathway (5'-Oxidation): CYP2A6 converts Nicotine to the
-iminium ion, which Aldehyde Oxidase (AOX) converts to Cotinine .[2] Cotinine is further hydroxylated by CYP2A6 to 3HC .[1] The 3HC/COT ratio reflects this primary catalytic velocity. -
Minor/Alternative Pathway (2'-Oxidation): CYP2A6 (and potentially other enzymes) catalyzes the 2'-oxidation of nicotine, leading to the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid and eventually the Keto Acid (4-oxo-4-(3-pyridyl)butanoic acid) .
-
Significance: In subjects where the 5'-pathway is genetically deleted or chemically inhibited, flux may shunt toward the 2'-pathway or renal excretion, making keto acids a vital "rescue" biomarker for detecting residual metabolic capacity.
-
Pathway Visualization
Figure 1: Bifurcation of Nicotine Metabolism. The standard NMR relies on the green nodes (COT -> 3HC), while the Keto Acid assay targets the red node (2'-oxidation product).
Part 3: Methodological Comparison
We compare the Urinary Keto Acid Assay (The Product) against the Standard NMR and Genotyping (The Alternatives).
Comparative Performance Matrix
| Feature | Urinary Keto Acid Assay (The Product) | Standard NMR (3HC/COT) (Alternative A) | Genotyping (CYP2A6 Panel) (Alternative B) |
| Primary Analyte | 4-oxo-4-(3-pyridyl)butanoic acid | 3'-Hydroxycotinine / Cotinine | DNA (Allelic Variants) |
| Physiological Basis | Measures minor pathway flux (2'-oxidation) | Measures major pathway flux (5'-oxidation) | Predicts potential enzymatic capacity |
| Sensitivity (EMs) | Moderate (Metabolite is low abundance) | High (Major metabolites) | N/A (Categorical) |
| Sensitivity (PMs) | High (Detects shunting/residual activity) | Low (3HC often undetectable) | High (Identifies null alleles) |
| Phenoconversion | Yes (Captures DDI/Environmental shifts) | Yes (Captures Induction/Inhibition) | No (Static readout) |
| Throughput | Medium (Requires complex LC-MS/MS) | High (Simple LC-MS/MS or ELISA) | High (PCR/Array) |
| Cost |
Deep Dive: Why Use the Keto Acid Assay?
While the Standard NMR is sufficient for 80% of the population, it fails in specific edge cases:
-
Zero-Order Kinetics in PMs: In CYP2A64/4 (null) individuals, 3HC formation is negligible. The NMR becomes mathematically unstable (division by near-zero). The Keto Acid pathway, often preserved or less affected, provides a quantifiable readout of alternative clearance.
-
Differentiation of 2'-Oxidation: Some rare variants may selectively impair 5'-oxidation while leaving 2'-oxidation intact. The Keto Acid assay is the only way to phenotype this specific catalytic defect.
Part 4: Experimental Protocols
Protocol A: Urinary Keto Acid Quantification (LC-MS/MS)
Objective: To quantify 4-oxo-4-(3-pyridyl)butanoic acid in human urine.
1. Sample Preparation (Solid Phase Extraction):
-
Step 1: Thaw urine samples at 4°C. Vortex for 30s.
-
Step 2: Aliquot 200 µL of urine into a 96-well plate.
-
Step 3: Add 20 µL of Internal Standard (Deuterated Keto Acid-d3) and 200 µL of 1% Formic Acid.
-
Step 4: Conditioning: Use OASIS HLB cartridges (Waters).[3] Condition with 1 mL MeOH followed by 1 mL Water.
-
Step 5: Loading: Load the acidified urine sample.
-
Step 6: Wash: Wash with 1 mL 5% MeOH in 0.1% Formic Acid (Critical step to remove urea/salts without eluting polar keto acids).
-
Step 7: Elution: Elute with 500 µL 100% MeOH. Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.
2. LC-MS/MS Parameters:
-
Column: HSS T3 C18 Column (1.8 µm, 2.1 x 100 mm) – Rationale: Enhanced retention of polar organic acids.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (2% B), 1-6 min (Linear to 90% B), 6-8 min (Hold 90% B).
-
Transitions (MRM):
-
Keto Acid: m/z 180.1
134.1 (Quantifier), 180.1 106.1 (Qualifier). -
Note: The keto acid often exists in equilibrium with its hydrate; ensure source temperature (500°C) is sufficient to dehydrate for consistent ionization.
-
Protocol B: Self-Validation System
To ensure data integrity (Trustworthiness), every run must include:
-
Matrix-Matched Calibration Curve: Prepared in synthetic urine to account for ion suppression.
-
QC Samples: Low, Mid, and High concentrations interspersed every 10 samples.
-
Internal Standard Stability: Variation in IS peak area >15% triggers a re-run.
Part 5: Data Analysis & Interpretation
Workflow Logic
The following diagram illustrates the decision tree for selecting the appropriate biomarker based on the subject's initial genotype or phenotype screen.
Figure 2: Decision Matrix for Biomarker Selection. The Keto Acid Assay is the preferred "product" for characterizing Poor Metabolizers.
Interpretation Guide
-
High Keto Acid / Low Cotinine: Indicates a "2'-Oxidation Shunt." The subject is likely a CYP2A6 PM for the major pathway but retains minor pathway activity.
-
Low Keto Acid / Low Cotinine: Indicates Global CYP2A6 deficiency or lack of substrate exposure.
-
High 3HC / High Cotinine: Classic Extensive Metabolizer (Standard NMR applies).
Part 6: References
-
Dempsey, D., et al. (2004). "Nicotine metabolite ratio as an index of cytochrome P450 2A6 activity." Clinical Pharmacology & Therapeutics. Link
-
Murphy, S. E., et al. (2023). "Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation."[2] Chemical Research in Toxicology. Link
-
Tanner, J. A., & Tyndale, R. F. (2017). "Variation in CYP2A6 Activity and Personalized Medicine." Journal of Personalized Medicine. Link
-
Miki, N., et al. (2002).[4] "Interindividual differences in nicotine metabolism and genetic polymorphisms of human CYP2A6." Drug Metabolism Reviews. Link
-
Park, S. L., et al. (2016). "Inter-Individual Variability of Cytochrome P450 2A6 Activity in Smokers' Urine." Cancer Epidemiology, Biomarkers & Prevention. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interindividual differences in nicotine metabolism and genetic polymorphisms of human CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Biomarker Cross-Validation: Urinary Keto Acids vs. Total NNAL for Tobacco-Specific Nitrosamine Assessment
For researchers, clinical scientists, and drug development professionals dedicated to oncology and tobacco-related disease, the precise measurement of exposure to carcinogens is paramount. The tobacco-specific nitrosamine NNK [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone] is a potent lung carcinogen, and its quantification in biological matrices provides a direct measure of risk.[1][2] This guide provides an in-depth comparison and cross-validation framework for two key classes of biomarkers: total NNAL, the established gold standard for NNK exposure, and keto acids, which represent a more complex, yet potentially insightful, measure of carcinogen metabolic activation.
This document moves beyond a simple protocol list. It delves into the causality behind experimental choices, outlines self-validating analytical systems, and proposes a rigorous framework for cross-validation, empowering you to design and interpret studies with the highest degree of scientific integrity.
The Gold Standard: Total NNAL as a Biomarker of NNK Exposure
The metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronide conjugates (collectively termed "total NNAL") are the most reliable and widely used biomarkers for quantifying human exposure to NNK.[3][4] NNK, absorbed during tobacco use or through secondhand smoke, is metabolized in the liver to NNAL.[3]
The utility of total NNAL is underpinned by two key characteristics:
-
Tobacco Specificity: NNAL is produced exclusively from the metabolism of NNK, a compound unique to tobacco products. This eliminates confounding from other environmental or dietary sources.[3]
-
Extended Half-Life: Compared to other biomarkers like cotinine (half-life of 1-2 days), NNAL has a remarkably long terminal half-life of 10 to 18 days, and other studies suggest it could be as long as 45 days.[5][6][7] This extended window provides a more stable, time-averaged measure of exposure, which is less susceptible to short-term fluctuations in smoking behavior.
Metabolic Pathway of NNK to NNAL
The primary metabolic route involves the reduction of the keto group on NNK to a hydroxyl group, forming NNAL. NNAL is then conjugated with glucuronic acid to form water-soluble glucuronides (NNAL-N-Glucuronide and NNAL-O-Glucuronide) that are excreted in the urine.[3][7] To measure "total NNAL," an enzymatic hydrolysis step is required to cleave these conjugates and revert them to free NNAL for detection.[7][8]
Caption: Metabolic conversion of NNK to NNAL and its subsequent glucuronidation for urinary excretion.
Analytical Methodology: Quantification of Total NNAL in Urine
The gold-standard technique for NNAL quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its exceptional sensitivity and specificity.[8][9] The limit of detection can reach sub-picogram per milliliter levels (e.g., 0.6 pg/mL), allowing for the accurate measurement in both active smokers and those exposed to secondhand smoke.[7][8]
Detailed Experimental Protocol for Total NNAL Analysis
This protocol synthesizes best practices from established methodologies.[7][8][9][10]
1. Sample Preparation & Internal Standard Spiking: a. Thaw a 2-5 mL aliquot of human urine. b. Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter. c. Transfer the supernatant to a clean polypropylene tube. d. Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., NNAL-d3 or NNAL-13C6). This is critical as it accounts for variability in extraction efficiency and matrix effects during analysis.[8][9]
2. Enzymatic Hydrolysis: a. Add 0.5 mL of a pH 7 phosphate buffer. b. Add β-glucuronidase enzyme solution. c. Incubate the mixture at 37°C for a minimum of 20-24 hours. This step is essential to cleave the glucuronide conjugates and measure total NNAL. For measuring "free NNAL," this step is omitted.[7][8]
3. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): a. Rationale: This step isolates NNAL from complex urinary matrix components like salts, urea, and other metabolites that can interfere with LC-MS/MS analysis. b. SPE Method: Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer or a molecularly imprinted polymer (MIP) for high selectivity).[8][10] Load the hydrolyzed sample, wash with a weak solvent to remove interferences, and elute NNAL with a stronger solvent (e.g., containing ammonia). c. LLE Method: Add an immiscible organic solvent (e.g., ethyl acetate), vortex thoroughly to partition NNAL into the organic phase, centrifuge to separate layers, and collect the organic supernatant. Repeat for exhaustive extraction.[9]
4. Evaporation and Reconstitution: a. Evaporate the collected eluate/extract to dryness under a gentle stream of nitrogen gas at room temperature. b. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Milli-Q water or a weak buffer).[9]
5. LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) to separate NNAL from other remaining components.[9] b. Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both NNAL (e.g., m/z 210 -> 180) and its deuterated internal standard (e.g., m/z 216 -> 186).[8] This highly specific detection method ensures that only the target analyte is quantified.
6. Quality Control: a. A calibration curve ranging from ~1 to 400 pg/mL should be prepared in blank urine and analyzed with each batch.[9] The correlation coefficient (r²) must be >0.99. b. Quality control (QC) samples at low, medium, and high concentrations should be analyzed alongside unknown samples. The calculated concentrations must be within ±15% of their nominal value.[9]
The Challenge: Keto Acids as Biomarkers of NNK Metabolic Activation
While NNAL measures exposure, it does not directly quantify the extent to which NNK is being metabolically activated into DNA-damaging species. This activation pathway, catalyzed by cytochrome P450 enzymes, generates unstable intermediates that can bind to DNA, initiating carcinogenesis. A key byproduct of this pathway is the formation of keto acids.[4]
The primary challenge, however, is a significant confounding variable: nicotine . The metabolic activation of NNK and NNN produces specific keto and hydroxy acids, but the vast majority of these same acids found in a smoker's urine originate from the metabolism of nicotine, which is present in tobacco at levels thousands of times higher than NNK.[4] This makes the direct measurement of urinary keto acids a poor surrogate for NNK activation without highly specialized techniques.
Metabolic Activation Pathway of NNK
Caption: NNK metabolic activation leads to DNA adducts and keto acids, but nicotine metabolism creates a major confounding source of the same keto acids.
Analytical Methodology: Quantification of Keto Acids
The analysis of keto acids is complex due to their polarity and thermal instability. Derivatization is typically required prior to analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with fluorescence detection.[11][12][13]
Detailed Experimental Protocol for Keto Acid Analysis (HPLC-Fluorescence)
This protocol is based on methods using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a sensitive derivatization agent.[11][13]
1. Sample Preparation: a. Use a 1 mL aliquot of urine. b. Add a known amount of an appropriate internal standard (e.g., a structurally similar keto acid not expected in the sample). c. Deproteinize the sample by adding a solvent like methanol, vortexing, and centrifuging to precipitate proteins. Collect the supernatant.[14]
2. Derivatization: a. Rationale: Keto acids do not have a native fluorophore. Derivatization with DMB creates a highly fluorescent quinoxalinone derivative that can be detected with high sensitivity.[13] b. To an aliquot of the supernatant, add the DMB derivatization solution (containing DMB, a reducing agent like 2-mercaptoethanol, and acid). c. Heat the sealed reaction vial at ~85°C for 45-60 minutes. d. Cool the reaction on ice and dilute with a basic solution (e.g., NaOH) to optimize the derivative for injection.[11]
3. HPLC-Fluorescence Analysis: a. Chromatography: Inject the derivatized sample onto a C18 reverse-phase column. b. Use a gradient elution program with mobile phases such as a methanol/water mixture (A) and pure methanol (B).[11] c. Detection: Set the fluorescence detector to excitation and emission wavelengths specific for the DMB derivatives (e.g., Ex: 367 nm, Em: 446 nm).[11]
4. Quality Control: a. Prepare a multi-point calibration curve using authentic standards of the target keto acids. b. Run QC samples at multiple concentrations to ensure accuracy and precision. The limits of quantification for this type of method can be in the low nanomolar range.[11]
A Framework for Cross-Validation
Given the confounding from nicotine, a simple correlation between total urinary keto acids and total NNAL is unlikely to be meaningful. A robust cross-validation study must be designed to dissect these overlapping signals and rigorously assess any potential relationship.
Experimental Workflow for Biomarker Cross-Validation
Caption: A systematic workflow for the cross-validation of keto acid biomarkers against total NNAL levels.
Statistical Validation Methods
The goal of statistical validation is to determine if a reliable, predictive relationship exists between the biomarkers.[15][16]
1. Initial Correlation Analysis:
-
Perform a Pearson or Spearman correlation analysis to assess the basic linear relationship between total NNAL concentrations and the concentrations of individual keto acids. A weak or non-significant correlation would be the expected outcome due to the nicotine interference.
2. Multivariate Regression Modeling:
-
Build a multiple linear regression model with a specific keto acid as the dependent variable.
-
Independent variables should include total NNAL, cotinine (as a measure of recent nicotine intake), and other relevant factors like cigarettes per day. This allows you to statistically test if NNAL levels significantly predict keto acid levels after accounting for the influence of nicotine intake.
3. Internal Validation using k-Fold Cross-Validation:
-
Rationale: A model can perform well on the data it was trained on but fail on new data (overfitting). Cross-validation provides a more robust estimate of how the model will perform on an independent dataset.[17][18]
-
Procedure: a. The entire dataset is randomly split into 'k' equal-sized folds (e.g., 10 folds). b. One fold is held out as the "test set," and the model is trained on the remaining k-1 folds. c. The trained model is used to predict the outcomes in the test set, and the prediction error is calculated. d. This process is repeated 'k' times, with each fold serving as the test set once.[19] e. The average of the 'k' prediction errors is computed to give the cross-validated performance metric. This provides a more realistic assessment of the model's predictive power.[16]
Data Presentation: Hypothetical Cross-Validation Results
The table below illustrates how data from such a study should be structured for clear comparison.
| Subject ID | Cigarettes per Day | Total NNAL (pg/mL) | Cotinine (ng/mL) | Keto Acid 'X' (nmol/mL) |
| S001 | 20 | 185.5 | 250.1 | 45.2 |
| S002 | 10 | 95.2 | 135.8 | 28.9 |
| S003 | 25 | 240.1 | 310.4 | 55.6 |
| S004 | 15 | 150.8 | 190.7 | 35.1 |
| ... | ... | ... | ... | ... |
| Statistical Summary | ||||
| Correlation with NNAL (r) | - | 1.00 | 0.85 | 0.35 |
| p-value | - | - | <0.001 | 0.15 (Not Significant) |
| Regression Model R² (predicting Keto Acid) | - | - | - | 0.42 |
| 10-Fold Cross-Validation R² | - | - | - | 0.28 |
This is hypothetical data for illustrative purposes only. The key takeaway would be the low correlation between NNAL and the keto acid, and the drop in predictive power (R²) after cross-validation, indicating a weak and unstable relationship.
Conclusion and Future Directions
This guide establishes that while total NNAL is a robust and validated biomarker of NNK exposure, the use of urinary keto acids as a biomarker of NNK metabolic activation is fraught with significant analytical challenges due to overwhelming interference from nicotine metabolism.
A rigorous cross-validation study, employing parallel analysis and robust statistical methods like multivariate regression and k-fold cross-validation, is essential to dissect these relationships. The likely outcome of such a study on a general smoking population would demonstrate a weak and unreliable correlation.
For researchers intent on specifically measuring NNK metabolic activation via its acid metabolites, the most scientifically sound approach, as proposed in the literature, involves administering stable isotope-labeled [pyridine-D4]NNK.[4] This allows for the differentiation of keto acids produced from the labeled NNK versus the unlabeled, background nicotine, providing a true, unconfounded measure of metabolic activation. This advanced methodology, while complex, represents the future of precise carcinogen risk assessment.
References
-
Health Canada. (2014). NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen. Canada.ca. [Link]
-
PhenX Toolkit. NNAL in Urine. phenxtoolkit.org. [Link]
-
Roberts, T. K., et al. (2022). High Levels of the Carcinogenic Tobacco-Specific Nitrosamine NNAL and Associated Findings in Children of Smokers: A Case Series. Nicotine & Tobacco Research. [Link]
-
Goniewicz, M. L., et al. (2011). Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
University of Tasmania. (2015). Detection of 4-(methylnitrosamino)- 1-(3-pyridyl)-1-butanol (NNAL) in Smokers' Urine. . [Link]
-
Abdirisak, A., et al. (2020). Statistical Issues in Biomarker Validation for Use in Drug Development. Journal of Biostatistics and Epidemiology. [Link]
-
Church, T., et al. (2008). Total NNAL, a serum biomarker of exposure to a tobacco-specific carcinogen, is related to lung cancer in smokers. Cancer Research. [Link]
-
Pereira, C., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Molecules. [Link]
-
Kun, E., & Garcia-Hernandez, M. (1957). Identification and quantitative determination of keto acids by paper chromatography. Biochimica et Biophysica Acta. [Link]
-
Meger, M., et al. (2002). Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Hong, M. G., & Park, H. (2019). Biomarker Discovery and Validation: Statistical Considerations. Clinical and Molecular Hepatology. [Link]
-
Sakaguchi, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. [Link]
-
Eklund, C., & Plymoth, A. (2007). CHAPTER 8: Bioinformatics and Statistics: Statistical Analysis and Validation. Royal Society of Chemistry. [Link]
-
Stepanov, I., et al. (2008). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Amaratunga, D., & Cabrera, J. (2004). Statistical Approaches to Candidate Biomarker Panel Selection. Analysis of Microarray Data: A Network-Based Approach. [Link]
-
Zhen, J., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules. [Link]
-
Sakaguchi, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]
-
Lim, E., et al. (2024). An overview of statistical methods for biomarkers relevant to early clinical development of cancer immunotherapies. Frontiers in Immunology. [Link]
-
Scherer, G., et al. (2020). Tobacco-specific nitrosamines – Determination of N-nitrosoanabasine, N-nitrosoanatabine, N-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by LC-MS/MS. Publisso. [Link]
-
Hecht, S. S., et al. (2014). EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES. Chemical Research in Toxicology. [Link]
-
Pepe, M. S., et al. (2013). Validation of Biomarker-based risk prediction models. Journal of the National Cancer Institute. [Link]
-
Geman, D., et al. (2014). Development of an i-Biomarker with a V -fold cross-validation... ResearchGate. [Link]
-
Drug Target Review. (2024). Beyond ELISA: the future of biomarker validation. Drug Target Review. [Link]
-
He, Y., et al. (2024). Identification and validation of microbial biomarkers from cross-cohort datasets using xMarkerFinder. Nature Communications. [Link]
-
Carmella, S. G., et al. (1995). Quantitation of Urinary Metabolites of a Tobacco-specific Lung Carcinogen after Smoking Cessation. Cancer Research. [Link]
-
D'Agostino, D. (2021). Biomarkers to Assess Metabolic Health. KetoNutrition.org. [Link]
Sources
- 1. High Levels of the Carcinogenic Tobacco-Specific Nitrosamine NNAL and Associated Findings in Children of Smokers: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 4. EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review [mdpi.com]
- 7. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenxtoolkit.org [phenxtoolkit.org]
- 9. utas.edu.au [utas.edu.au]
- 10. Tobacco‐specific nitrosamines – Determination of N‐nitrosoanabasine, N‐nitrosoanatabine, N‐nitrosonornicotine and 4‐(methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanol in urine by LC‐MS/MS. Biomonitoring Method – Translation of the German version from 2019 | Publisso [books.publisso.de]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical Issues in Biomarker Validation for Use in Drug Development [jscimedcentral.com]
- 16. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. Validation of Biomarker-based risk prediction models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: Safe Handling & Logistics for 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
[1]
Executive Safety Summary
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride is a specific metabolite intermediate often utilized in nicotine vaccine research and hapten synthesis.[1] While less volatile than free pyridine, the hydrochloride salt form introduces specific handling challenges: hygroscopicity (rapid moisture absorption) and acidity upon contact with mucous membranes.[1]
Core Hazard Profile:
-
Skin/Eye Corrosivity: The HCl moiety hydrolyzes on moist surfaces (eyes, lungs, sweaty skin) to form acidic micro-environments (pH < 2), causing immediate irritation or burns.
-
Inhalation Risk: Fine dust generation during weighing is the primary exposure vector.[1]
-
Toxicity: Treated as a pharmacological intermediate; assume biological activity similar to nicotine metabolites (potential neuroactive effects).[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but to actively mitigate the specific physical properties of this salt.
| PPE Category | Recommended Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile (Double Gloving) Min Thickness: 0.11 mm (4 mil)Avoid Latex | Latex degrades rapidly under acidic conditions.[1] Double gloving creates a sacrificial outer layer against the hygroscopic salt, which becomes sticky and corrosive upon absorbing atmospheric moisture. |
| Eye Protection | Chemical Splash Goggles (Indirect Vented)ANSI Z87.1+ / EN 166 | Standard safety glasses are insufficient.[1] As a fine powder, the salt can bypass side shields. If dust contacts the eye, it dissolves instantly to create an acidic solution. |
| Respiratory | N95 / P2 Respirator (Minimum)Or Fume Hood (Preferred) | The particle size of this synthesis intermediate is often irregular.[1] Inhalation causes immediate upper respiratory tract irritation (H335) due to acid hydrolysis.[1] |
| Body Protection | Lab Coat (High-Neck) Poly-cotton blend or Tyvek | Protects neck area from dust settling.[1] Tyvek sleeves are recommended if handling quantities >10g to prevent cuff contamination. |
Operational Protocol: Step-by-Step Handling
This protocol utilizes a "Containment-at-Source" strategy to minimize area contamination.[1]
Phase A: Preparation & Weighing
-
Environmental Control: Ensure relative humidity is <50% if possible. High humidity causes the salt to clump, increasing the risk of spills during transfer.
-
Static Mitigation: Pyridine salts are static-prone.[1] Use an anti-static gun or polonium strip near the balance.
-
The "Boat-in-Jar" Technique:
-
Place the weighing boat inside a larger secondary jar.
-
Transfer the chemical into the boat while it is inside the jar.
-
If a spill occurs, it is contained within the jar, not the balance bench.
-
Phase B: Solubilization (The Critical Step)[1]
-
Solvent Choice: Water or Methanol.[1]
-
Exotherm Alert: Dissolving HCl salts is slightly exothermic.
-
Procedure:
-
Pre-measure the solvent.
-
Add the solid to the solvent (never solvent to solid) to prevent "puffing" of toxic dust.
-
Seal the vessel immediately. The solution is now acidic; label as "Corrosive/Acidic Organic."
-
Phase C: Spill Decontamination
-
Do NOT wipe dry powder. This spreads the contamination and scratches surfaces.
-
Protocol:
-
Cover spill with a weak base (Sodium Carbonate or Sodium Bicarbonate).
-
Allow to sit for 2 minutes (neutralization).
-
Dampen with paper towels soaked in water (to dissolve and wipe up).
-
Final wipe with 70% Ethanol.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this specific compound, focusing on the transition from solid (dust hazard) to liquid (acid hazard).
Caption: Operational logic flow distinguishing between dust hazards (Solid) and corrosive hazards (Liquid).
Disposal & Waste Management
Do not dispose of down the drain. Even if water-soluble, pyridine derivatives are environmental toxins and can disrupt microbial action in water treatment plants.[1]
Disposal Protocol:
-
Segregation: Collect in a waste container labeled "Halogenated Organic Solvents" (due to the HCl component) or "Toxic Organic Waste." [1]
-
Neutralization (Optional but Recommended):
-
If you have a large volume of aqueous solution, adjust pH to 6–8 using 1M NaOH before adding to the organic waste drum. This prevents corrosion of the waste drum.
-
-
Ultimate Fate: High-temperature incineration is required to break down the pyridine ring and safely manage nitrogen oxides (NOx) and HCl byproducts.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved February 25, 2026 from [Link][1]
-
University of California, Merced (2025). Standard Operating Procedure: Decontamination/Waste Disposal Procedure for Hydrochloric Acid Salts. Retrieved February 25, 2026 from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
